Xanthine amine congener
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O4/c1-3-11-26-19-17(20(29)27(12-4-2)21(26)30)24-18(25-19)14-5-7-15(8-6-14)31-13-16(28)23-10-9-22/h5-8H,3-4,9-13,22H2,1-2H3,(H,23,28)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQGIOAELHTLHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10242595 | |
| Record name | 8-(4-((2-Aminoethyl)aminocarbonylmethyloxy)phenyl)-1,3-dipropylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10242595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96865-92-8 | |
| Record name | 8-(4-((2-Aminoethyl)aminocarbonylmethyloxy)phenyl)-1,3-dipropylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096865928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(4-((2-Aminoethyl)aminocarbonylmethyloxy)phenyl)-1,3-dipropylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10242595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Xanthine Amine Congener: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine (B1682287) amine congener (XAC) is a potent pharmacological tool extensively utilized in the study of purinergic signaling. As a derivative of xanthine, it belongs to a class of compounds that includes well-known substances like caffeine (B1668208) and theophylline. However, XAC distinguishes itself through its high affinity for adenosine (B11128) receptors, making it a valuable antagonist for elucidating the physiological and pathological roles of adenosine. This technical guide provides an in-depth exploration of the mechanism of action of XAC, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.
Core Mechanism of Action: Adenosine Receptor Antagonism
The primary mechanism of action of Xanthine amine congener is its competitive, non-selective antagonism of adenosine receptors. Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are broadly classified into four subtypes: A1, A2A, A2B, and A3. XAC binds to these receptors with high affinity, thereby blocking the endogenous ligand adenosine from binding and initiating downstream signaling cascades.
Data Presentation: Binding Affinities and Functional Potency
The efficacy of XAC as an adenosine receptor antagonist is quantified by its binding affinity (Ki or Kb) and its functional inhibitory concentration (IC50 or EC50) in various cellular and tissue preparations.
| Receptor Subtype | Tissue/Cell Line | Ligand | Parameter | Value (nM) | Reference |
| A1 | Rat Fat Cells | XAC | Kb | 15 | [1] |
| A1 | Rat Cerebral Cortex | [³H]PIA | Ki | 0.87 | [2] |
| A2A | Human Platelets | XAC | Kb | 25 | [1] |
| A2A | Human Platelet Membranes | NECA | KB | 21 | [2] |
| Non-selective | Rat PC12 Cells | XAC | Kb | 83 | [1] |
Table 1: Binding Affinities of this compound (XAC) for Adenosine Receptors. This table summarizes the reported binding affinities of XAC for different adenosine receptor subtypes in various experimental systems. Ki represents the inhibition constant, and Kb represents the dissociation constant of the antagonist.
| Assay | Tissue/Cell Line | Stimulus | Parameter | Value (nM) | Reference |
| Adenylate Cyclase Inhibition | Rat Fat Cell Membranes | R-PIA + Isoproterenol | IC50 | 26 (in the absence of XAC) | [1] |
| Adenylate Cyclase Inhibition | Rat Fat Cell Membranes | R-PIA + Isoproterenol | IC50 | 146 (in the presence of XAC) | [1] |
| Adenylate Cyclase Stimulation | Human Platelets | NECA | EC50 | 310 (in the absence of XAC) | [1] |
| Adenylate Cyclase Stimulation | Human Platelets | NECA | EC50 | 1000 (in the presence of XAC) | [1] |
Table 2: Functional Antagonism of Adenylate Cyclase Activity by XAC. This table presents the functional potency of XAC in modulating adenylate cyclase activity stimulated or inhibited by adenosine receptor agonists. IC50 represents the half-maximal inhibitory concentration, and EC50 represents the half-maximal effective concentration.
Secondary Mechanism: Phosphodiesterase Inhibition
Xanthine derivatives are known to act as inhibitors of phosphodiesterases (PDEs), enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). While XAC is primarily a potent adenosine receptor antagonist, its xanthine core suggests a potential for PDE inhibition. However, for many potent 8-phenylxanthine (B3062520) derivatives, the affinity for adenosine receptors is significantly higher than for phosphodiesterases[3]. Specific IC50 values for XAC against various PDE isoforms are not extensively reported in the literature, suggesting that its primary pharmacological effects are attributed to adenosine receptor blockade.
| PDE Isoform | Compound | IC50 (µM) | Reference |
| PDE II | Propentofylline | 20 | |
| PDE IV | 1,3-diethyl-8-phenylxanthine | ~10 | [3] |
| PDE IV | 1,3-dipropyl-8-cyclopentylxanthine | ~10 | [3] |
Table 3: Phosphodiesterase Inhibition by Related Xanthine Derivatives. This table shows the IC50 values of xanthine derivatives structurally related to XAC against different phosphodiesterase isoforms. This data provides context for the potential secondary mechanism of XAC.
Signaling Pathways Modulated by this compound
By antagonizing adenosine receptors, XAC significantly impacts intracellular signaling pathways, primarily through the modulation of adenylate cyclase activity and subsequent cAMP levels.
A1 Adenosine Receptor Signaling Pathway
A1 receptors are typically coupled to inhibitory G proteins (Gi/o). Upon activation by adenosine, they inhibit adenylate cyclase, leading to a decrease in intracellular cAMP levels. By blocking this action, XAC prevents the adenosine-mediated decrease in cAMP.
A2A Adenosine Receptor Signaling Pathway
A2A receptors are coupled to stimulatory G proteins (Gs). Adenosine binding to A2A receptors activates adenylate cyclase, leading to an increase in intracellular cAMP levels. XAC antagonizes this effect, preventing the adenosine-induced rise in cAMP.
Experimental Protocols
Radioligand Binding Assay: Competitive Inhibition using [³H]XAC
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for adenosine receptors using tritiated XAC ([³H]XAC).
1. Membrane Preparation:
-
Homogenize the tissue of interest (e.g., rat brain cortex for A1 receptors, striatum for A2A receptors) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
2. Assay Procedure:
-
In a 96-well plate, add the following in order:
-
50 µL of assay buffer.
-
50 µL of a range of concentrations of the unlabeled test compound.
-
50 µL of [³H]XAC at a concentration near its Kd.
-
100 µL of the membrane preparation.
-
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of a non-radiolabeled adenosine receptor antagonist (e.g., 10 µM theophylline).
-
Incubate the plate at room temperature for 60-90 minutes.
3. Termination and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]XAC and Kd is its dissociation constant.
Functional Assay: Adenylate Cyclase Activity
This protocol describes a method to measure the antagonistic effect of XAC on agonist-stimulated adenylate cyclase activity.
1. Membrane Preparation:
-
Prepare cell membranes as described in the radioligand binding assay protocol.
2. Adenylate Cyclase Reaction:
-
Prepare a reaction mixture containing:
-
Tris-HCl buffer (pH 7.4)
-
MgCl₂
-
ATP
-
A cAMP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase)
-
A phosphodiesterase inhibitor (e.g., IBMX, if not studying PDE effects)
-
-
Pre-incubate the membranes with varying concentrations of XAC or vehicle.
-
Initiate the reaction by adding an adenosine receptor agonist (e.g., NECA for A2A stimulation).
-
Incubate at 30°C for a defined period (e.g., 10-15 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 0.5 M HCl).
3. cAMP Quantification:
-
Centrifuge the samples to pellet the protein.
-
Measure the cAMP concentration in the supernatant using a commercially available cAMP enzyme immunoassay (EIA) kit or a radioimmunoassay (RIA).
4. Data Analysis:
-
Construct a dose-response curve for the agonist in the presence and absence of different concentrations of XAC.
-
Determine the EC50 of the agonist in each condition.
-
A rightward shift in the agonist's dose-response curve in the presence of XAC indicates competitive antagonism.
-
The Schild regression analysis can be used to determine the pA2 value, a measure of the antagonist's potency.
Conclusion
This compound serves as a powerful and versatile tool for investigating the multifaceted roles of adenosine in biological systems. Its primary mechanism of action as a high-affinity, non-selective adenosine receptor antagonist is well-established, leading to the modulation of adenylate cyclase activity and intracellular cAMP levels. While it may possess some activity as a phosphodiesterase inhibitor, this is generally considered a secondary and less potent effect. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers employing XAC to unravel the complexities of purinergic signaling in both physiological and pathological contexts. A thorough understanding of its mechanism of action is paramount for the accurate interpretation of experimental results and for its potential application in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine receptor-blocking xanthines as inhibitors of phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis Protocol for Xanthine Amine Congener (XAC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of Xanthine (B1682287) Amine Congener (XAC), a potent non-selective adenosine (B11128) receptor antagonist.[1] XAC is a valuable tool in pharmacological research for investigating the roles of adenosine signaling in various physiological processes.[2] This document details the synthetic route, experimental procedures, and relevant biological context for the utilization of this compound.
Overview of the Synthetic Strategy
The synthesis of Xanthine Amine Congener (XAC) is achieved through a convergent synthesis pathway. The core of the strategy involves the preparation of a key intermediate, a carboxylic acid functionalized 1,3-dialkylxanthine. This intermediate is subsequently coupled with a diamine, such as ethylenediamine (B42938), to yield the final XAC product. This "functionalized congener approach" allows for the introduction of a reactive chemical moiety at a position on the xanthine pharmacophore that does not significantly disrupt its binding to adenosine receptors.[3]
The general synthetic approach can be summarized in two main stages:
-
Synthesis of the Carboxylic Acid Congener: This typically involves the reaction of a 5,6-diamino-1,3-dialkyluracil with a suitably substituted aldehyde or carboxylic acid to form the 8-phenylxanthine (B3062520) core, which is further modified to introduce a carboxymethoxy group on the phenyl ring.
-
Amide Coupling: The carboxylic acid congener is then activated and reacted with a diamine to form the final amide product, the this compound.
Experimental Protocols
The following protocols are based on established synthetic methods for xanthine derivatives and specifically for amine congeners.[4][5]
Synthesis of 8-[4-(Carboxymethoxy)phenyl]-1,3-dipropylxanthine
This precursor is the key intermediate for the final coupling step. The synthesis starts from 1,3-dipropyl-5,6-diaminouracil, which is condensed with 4-(carboxymethoxy)benzaldehyde.
Materials:
-
1,3-dipropyl-5,6-diaminouracil
-
4-(Carboxymethoxy)benzaldehyde
-
A suitable oxidizing agent (e.g., ferric chloride or air)
-
Solvent (e.g., Dimethylformamide - DMF)
Procedure:
-
Dissolve 1,3-dipropyl-5,6-diaminouracil and a molar equivalent of 4-(carboxymethoxy)benzaldehyde in DMF.
-
Heat the mixture under reflux with an oxidizing agent until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 8-[4-(carboxymethoxy)phenyl]-1,3-dipropylxanthine.
Synthesis of this compound (8-[4-[[[[(2-aminoethyl)amino]carbonyl]methyl]oxy]phenyl]-1,3-dipropylxanthine)
This final step involves the coupling of the carboxylic acid precursor with ethylenediamine. Two primary methods are presented below.
Method A: Direct Amidation
Materials:
-
8-[4-(Carboxymethoxy)phenyl]-1,3-dipropylxanthine
-
An activating agent for the carboxylic acid (e.g., N-hydroxysuccinimide to form an active ester)
-
Ethylenediamine
-
Solvent (e.g., DMF)
Procedure:
-
The carboxylic acid congener is first converted to an active ester (e.g., N-hydroxysuccinimide ester) to facilitate the coupling reaction.
-
Dissolve the activated ester of 8-[4-(carboxymethoxy)phenyl]-1,3-dipropylxanthine in a minimal amount of DMF.
-
Add an excess of ethylenediamine to the solution with stirring.
-
Allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Evaporate the solvent and excess ethylenediamine under reduced pressure.
-
The resulting residue is triturated with a solvent like ether to precipitate the product.
-
Filter the solid product, wash with ether, and dry under vacuum. For a closely related diethyl analogue, this method yielded the product in high purity.
Method B: Carbodiimide-mediated Coupling
Materials:
-
8-[4-(Carboxymethoxy)phenyl]-1,3-dipropylxanthine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Ethylenediamine
-
Solvent (e.g., Dimethylformamide - DMF)
Procedure:
-
Dissolve 8-[4-(carboxymethoxy)phenyl]-1,3-dipropylxanthine in DMF.
-
Add one equivalent of EDC and HOBt to the solution to pre-activate the carboxylic acid.
-
In a separate flask, dissolve one equivalent of ethylenediamine in DMF.
-
Slowly add the activated carboxylic acid mixture to the ethylenediamine solution with stirring.
-
Let the reaction proceed at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified using column chromatography or recrystallization to yield the pure this compound.
Quantitative Data
The following table summarizes representative data for the synthesis of a closely related this compound, the 1,3-diethyl analogue.
| Compound | Starting Material | Coupling Method | Yield (%) | Analytical Method | Reference |
| 8-[4-[[[[(2-Aminoethyl)amino]carbonyl]methyl]oxy]phenyl]-1,3-diethylxanthine | Activated ester of the corresponding carboxylic acid | Direct amidation with ethylenediamine | 92% | CIMS (NH₃), m/e 401 (M+1)⁺ | [1] |
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Signaling Pathway of Adenosine Receptors and XAC Antagonism
This compound acts as a non-selective antagonist at all four subtypes of adenosine receptors (A1, A2A, A2B, and A3). These receptors are G-protein coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase.
References
- 1. Xanthine Functionalized Congeners as Potent Ligands at A2-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Functionalized Congener Approach to Adenosine Receptor Antagonists: Amino Acid Conjugates of 1,3-Dipropylxanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Small-Molecule-Based Radioligands with Improved Pharmacokinetic Properties for Imaging of Programmed Death Ligand 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship of Functionalized Xanthine Congeners
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of functionalized xanthine (B1682287) congeners, a class of compounds renowned for their diverse pharmacological activities. Xanthine derivatives, including naturally occurring alkaloids like caffeine (B1668208) and theophylline (B1681296), are pivotal scaffolds in drug discovery, primarily acting as antagonists of adenosine (B11128) receptors (ARs) and inhibitors of phosphodiesterase (PDE) enzymes.[1][2] Understanding the precise structural requirements for potent and selective modulation of these targets is critical for the development of novel therapeutics for a range of conditions, including asthma, neurodegenerative diseases, and cardiovascular disorders.[3][4] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex biological pathways and SAR principles involved.
The Xanthine Scaffold: A Foundation for Diversity
The pharmacological versatility of xanthine derivatives stems from the potential for substitution at multiple positions on the purine-2,6-dione (B11924001) core. The key positions for functionalization that dictate the potency and selectivity of these congeners are the N-1, N-3, and N-7 nitrogen atoms and the C-8 carbon atom.
Structure-Activity Relationship at Adenosine Receptors
Xanthines were among the first identified adenosine receptor antagonists.[1] Their affinity and selectivity for the different AR subtypes (A1, A2A, A2B, and A3) are highly dependent on the nature and position of their substituents. Generally, bulky and lipophilic substituents are well-tolerated and often enhance binding affinity.
Key SAR Insights for Adenosine Receptor Antagonism:
-
N-1 and N-3 Positions: Small alkyl groups (e.g., methyl, propyl) at the N-1 and N-3 positions are common. The presence of two such groups, as in theophylline (1,3-dimethylxanthine), generally results in non-selective AR antagonism.[5]
-
N-7 Position: Substitution at the N-7 position often leads to a decrease in antagonist potency at A1 and A2 receptors.[6]
-
C-8 Position: This position is a critical determinant of both potency and selectivity.
-
A1 Selectivity: Introducing large, lipophilic groups such as cyclopentyl or cyclohexyl at the C-8 position dramatically increases affinity and selectivity for the A1 receptor subtype.[7] For instance, 1,3-dipropyl-8-cyclopentylxanthine (DPCPX) is a highly potent and selective A1 antagonist.[7]
-
A2A Selectivity: While C-8 modifications are crucial, achieving high A2A selectivity often involves a combination of substitutions. 8-phenyl substituents can significantly increase potency at both A1 and A2 receptors.[6] Fine-tuning the substituents on the 8-phenyl ring is a common strategy to achieve A2A selectivity.
-
Potency: The compound 1,3-dipropyl-8-(2-amino-4-chlorophenyl)xanthine (B1212481) (PACPX) has been identified as an exceptionally potent A1 antagonist, being 1,600 times more potent at A1 than A2 receptors.[6]
-
Data Presentation: Adenosine Receptor Antagonist Affinities
The following table summarizes the binding affinities (Ki) of representative xanthine congeners at A1 and A2 adenosine receptors.
| Compound | N-1 Substituent | N-3 Substituent | C-8 Substituent | A1 Ki (nM) | A2 Ki (nM) | Selectivity (A2/A1) | Reference |
| Theophylline | -CH₃ | -CH₃ | -H | ~10,000 | ~25,000 | ~2.5 | [6] |
| Caffeine | -CH₃ | -CH₃ | -H (N-7: -CH₃) | ~20,000 | ~40,000 | ~2.0 | [6] |
| 8-Phenyltheophylline | -CH₃ | -CH₃ | -Phenyl | 11 | 7,500 | ~682 | [6] |
| 1,3-Diethyl-8-phenylxanthine | -C₂H₅ | -C₂H₅ | -Phenyl | 12 | 200 | ~17 | [6] |
| 1,3-Dipropyl-8-cyclopentylxanthine (DPCPX) | -C₃H₇ | -C₃H₇ | -Cyclopentyl | 0.47 | ~70 | ~150 | [7] |
| PACPX | -C₃H₇ | -C₃H₇ | 2-amino-4-chlorophenyl | 0.3 - 8.6 | >10,000 | >1,600 | [6] |
Data are compiled from multiple sources and tissues; values are approximate and for comparative purposes.
Visualization of SAR Logic and Signaling
The following diagrams illustrate the key SAR principles for A1 receptor selectivity and the associated cell signaling pathway.
References
- 1. Xanthines as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xanthine derivatives as antagonists at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
Xanthine Amine Congener (XAC): A Comprehensive Pharmacological Profile as an Adenosine Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthine (B1682287) Amine Congener (XAC) is a potent, non-selective adenosine (B11128) receptor antagonist widely utilized in pharmacological research to investigate the multifaceted roles of adenosinergic signaling.[1][2] A derivative of xanthine, XAC exhibits high affinity for all four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₒ, and A₃), with a noted preference for the A₁ subtype.[1][3] Its ability to competitively block the endogenous effects of adenosine makes it an invaluable tool in studies spanning cardiovascular, renal, and neurological systems.[2] This technical guide provides a detailed overview of the pharmacological properties of XAC, including its binding characteristics, impact on downstream signaling pathways, and comprehensive experimental methodologies for its characterization.
Introduction to Xanthine Amine Congener (XAC)
This compound, chemically known as N-(2-Aminoethyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-acetamide, is a functionalized derivative of the xanthine class of compounds, which also includes naturally occurring substances like caffeine (B1668208) and theophylline.[1] As a "functionalized congener," XAC was designed for high-affinity binding to adenosine receptors, facilitating detailed pharmacological investigation.[1] Its primary mechanism of action is the competitive antagonism of adenosine receptors, thereby inhibiting the physiological and pathophysiological effects mediated by endogenous adenosine.[1] Tritiated XAC, [³H]XAC, is also employed as a radioligand for the labeling and quantification of adenosine receptors.[2][4]
Quantitative Binding and Potency Data
The affinity and potency of XAC at adenosine receptor subtypes have been extensively characterized through various in vitro assays. The following tables summarize key quantitative data from radioligand binding and functional assays.
Table 1: Binding Affinity (Kᵢ) of XAC at Adenosine Receptor Subtypes
| Receptor Subtype | Kᵢ (nM) | Species/System | Reference |
| A₁ | ~1.2 - 2 | Rat Brain Membranes | [3][5] |
| A₂ₐ | ~63 - 114 | Rat Brain Membranes | [5] |
| A₃ | >10,000 | Rat A₃ Receptors (expressed in CHO cells) | [5] |
Table 2: Potency (IC₅₀/K₈) of XAC in Functional Assays
| Assay | Receptor Subtype | IC₅₀/K₈ (nM) | Species/System | Reference |
| Adenosine-induced vasodilation antagonism | A₁, A₂ | 1.8 (A₁), 114 (A₂) | In vivo | |
| Antagonism of CHA-induced inhibition of renin secretion | A₁ | ~2 | Rat Renal Cortical Slices | [3] |
| Antagonism of CHA-induced stimulation of renin secretion | A₂ | ~50 | Rat Renal Cortical Slices | [3] |
| Antagonism of N-ethyl-adenosine-5'-uronamide-stimulated adenylate cyclase | A₂ | 21 | Human Platelet Membranes | [6] |
Note: CHA (N⁶-cyclohexyladenosine) is an adenosine A₁ receptor agonist.
Signaling Pathways
XAC, as an adenosine receptor antagonist, modulates downstream signaling cascades by blocking the interaction of adenosine with its G protein-coupled receptors (GPCRs). Adenosine receptors are primarily coupled to adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).[7]
-
A₁ and A₃ Receptors: These receptors are typically coupled to inhibitory G proteins (Gᵢ), which, upon activation by an agonist, inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.[7]
-
A₂ₐ and A₂ₒ Receptors: These receptors are coupled to stimulatory G proteins (Gₛ), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP.[7]
By blocking these receptors, XAC prevents the adenosine-mediated modulation of adenylyl cyclase activity.
Experimental Protocols
Radioligand Binding Assay
This protocol is employed to determine the binding affinity (Kᵢ) of XAC for adenosine receptors.
Methodology:
-
Membrane Preparation: A tissue of interest, such as rat brain cortex for A₁ receptors or rabbit striatum for A₂ₐ receptors, is homogenized in a buffered solution.[1] The homogenate is then centrifuged to isolate the cell membranes, which are rich in adenosine receptors.[1]
-
Incubation: The isolated membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]XAC) and varying concentrations of the unlabeled competitor compound (XAC).[1] The incubation is carried out in a suitable buffer for a defined period to allow binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
In Vivo Vasodilation Assay
This protocol assesses the ability of XAC to antagonize adenosine-induced vasodilation.
Methodology:
-
Animal Model: An appropriate animal model, such as an isolated perfused guinea pig heart, is utilized.[1]
-
Perfusion: The coronary arteries are perfused with a physiological salt solution.
-
Drug Administration: A baseline for coronary vascular resistance is established. Adenosine is then administered to induce vasodilation, which is observed as a decrease in resistance.[1] Subsequently, XAC is introduced into the perfusate, and the adenosine challenge is repeated.[1]
-
Measurement: Coronary vascular resistance is continuously monitored throughout the experiment.
-
Data Analysis: The degree of vasodilation induced by adenosine in the absence and presence of XAC is compared to determine the antagonistic effect of XAC.[1]
In Vivo Model of Adenosine-Induced Antidiuresis in Rats
This protocol evaluates the efficacy of XAC in antagonizing the antidiuretic effects of an adenosine A₁ receptor agonist.[2]
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized, and catheters are inserted for drug infusion and urine collection.[2]
-
Drug Administration: A baseline urine output is established. The adenosine A₁ receptor agonist, N⁶-cyclohexyladenosine (CHA), is then administered to induce antidiuresis.[2] Subsequently, XAC is administered to assess its ability to reverse this effect.
-
Measurement: Urine output and blood pressure are continuously monitored.
-
Data Analysis: The changes in urine output in response to CHA and the subsequent administration of XAC are quantified and compared to baseline values.
Key Research Applications
XAC's well-characterized profile as a non-selective adenosine receptor antagonist makes it a valuable tool in various research areas:
-
Cardiovascular Research: To study the effects of adenosine on heart rate, blood pressure, and vascular tone.[2]
-
Renal Function Studies: To investigate the role of adenosine in regulating renal hemodynamics, glomerular filtration rate, and tubular function.[2]
-
Neuroscience Research: To probe the role of adenosine receptors in neurotransmission, behavior, and the pathophysiology of neurological disorders.[2] XAC has also been shown to exhibit proconvulsant activity, consistent with the anticonvulsant role of endogenous adenosine.[4]
Conclusion
This compound is a powerful and versatile pharmacological tool for the investigation of the adenosine system. Its high affinity for adenosine receptors, coupled with its well-documented antagonistic properties, provides researchers with a reliable means to probe the diverse physiological and pathological roles of adenosinergic signaling. The quantitative data and experimental protocols outlined in this guide serve as a comprehensive resource for the effective utilization of XAC in preclinical research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. XAC, a functionalized congener of 1,3-dialkylxanthine, antagonizes A1 adenosine receptor-mediated inhibition of renin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. POTENT CONVULSANT ACTIONS OF THE ADENOSINE RECEPTOR ANTAGONIST, this compound (XAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xanthine functionalized congeners as potent ligands at A2-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine A1 and A2 Receptors: Structure-Function Relationships - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of 8-Phenylxanthines: A Technical Guide to Their Discovery and Development as Adenosine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and development of 8-phenylxanthine (B3062520) derivatives, a class of compounds that have garnered significant attention for their potent and selective antagonism of adenosine (B11128) receptors. This document provides a comprehensive overview of their synthesis, structure-activity relationships (SAR), and pharmacological properties, with a focus on their potential as therapeutic agents.
Introduction: The Therapeutic Promise of Adenosine Receptor Antagonism
Adenosine is a ubiquitous endogenous nucleoside that plays a critical role in a wide array of physiological and pathophysiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The therapeutic potential of modulating these receptors has led to extensive research into the development of selective antagonists. Among the various chemical scaffolds explored, 8-phenylxanthine derivatives have emerged as a particularly promising class of compounds, demonstrating high affinity and selectivity for different adenosine receptor subtypes.[1][2] These derivatives are being investigated for a range of therapeutic applications, including the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory conditions.[3][4]
Data Presentation: Quantitative Analysis of Receptor Affinity
The affinity of 8-phenylxanthine derivatives for adenosine receptors is a key determinant of their potency and selectivity. The following tables summarize the binding affinities (Ki values) of representative compounds at human adenosine receptor subtypes, providing a clear comparison of their pharmacological profiles.
Table 1: Binding Affinities (Ki, nM) of Selected 8-Phenylxanthine Derivatives at Human Adenosine Receptors
| Compound | R1 | R3 | 8-Phenyl Substituent | hA1 Ki (nM) | hA2A Ki (nM) | hA2B Ki (nM) | hA3 Ki (nM) | Selectivity (A2B vs A1/A2A/A3) | Reference |
| 1 | Propyl | Propyl | 4-[[(Carboxymethyl)oxy]phenyl] (XCC) | >1000 | >1000 | 1.48 | >1000 | - | [5] |
| 2 | Propyl | Propyl | 4-[[(Anilino)carbonylmethyl]oxy]phenyl] | 600 | 362 | 1.48 | 182 | 405x, 245x, 123x | [5] |
| 3 | Propyl | Propyl | 4-[[(p-Cyanoanilino)carbonylmethyl]oxy]phenyl] | 788 | 483 | 1.97 | 242 | 400x, 245x, 123x | [5] |
| 4 | Propyl | Propyl | 4-[[(p-Acetylanilino)carbonylmethyl]oxy]phenyl] | 1940 | 1390 | 1.39 | 1230 | 1396x, 1000x, 885x | [5] |
| 5 | Ethyl | Ethyl | 4-[[(p-Cyanoanilino)carbonylmethyl]oxy]phenyl] | 980 | 560 | 2.3 | 290 | 426x, 243x, 126x | [5] |
Data compiled from multiple sources, primarily focused on A2B receptor antagonists.[5][6]
Experimental Protocols: Methodologies for Key Experiments
The characterization of 8-phenylxanthine derivatives relies on a suite of standardized experimental protocols. This section details the methodologies for key assays used in their evaluation.
Synthesis of 8-Phenylxanthine Derivatives
A common synthetic route to 8-phenylxanthine derivatives involves the condensation of a 5,6-diaminouracil (B14702) with a substituted benzaldehyde (B42025), followed by oxidative cyclization.[7][8]
General Procedure:
-
Schiff Base Formation: A mixture of 5,6-diamino-1,3-dialkyluracil and a substituted benzaldehyde (1.1 equivalents) in a suitable solvent (e.g., methanol:acetic acid 4:1) is stirred at room temperature to form the corresponding benzylideneamino derivative (Schiff base).[7]
-
Oxidative Cyclization: The intermediate Schiff base is then cyclized to the 8-phenylxanthine derivative. This can be achieved through various methods, including refluxing with an oxidizing agent like thionyl chloride or by air oxidation.[9]
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the desired 8-phenylxanthine derivative.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of compounds for their target receptors.
Protocol for Adenosine Receptor Binding:
-
Membrane Preparation: Membranes from cells stably expressing the human adenosine receptor subtype of interest (e.g., HEK-293 or CHO cells) are prepared by homogenization and centrifugation.[1][10] The protein concentration is determined using a standard method like the BCA assay.
-
Assay Setup: The assay is typically performed in a 96-well plate in a final volume of 100-200 µL.[10]
-
Incubation: To each well, the following are added in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
A known concentration of the radioligand (e.g., [³H]DPCPX for A1, [³H]ZM 241385 for A2A).[11]
-
Varying concentrations of the unlabeled competitor ligand (the 8-phenylxanthine derivative being tested).
-
The membrane preparation.
-
-
Equilibration: The plate is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[10]
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.[10]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.[10]
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Visual diagrams are essential for understanding the complex biological and experimental processes involved in the study of 8-phenylxanthine derivatives.
Adenosine Receptor Signaling Pathways
The four adenosine receptor subtypes couple to different G proteins, leading to distinct downstream signaling cascades.
Caption: Adenosine receptor signaling pathways.
Experimental Workflow for Antagonist Discovery
The discovery and development of novel 8-phenylxanthine derivatives as adenosine receptor antagonists follow a structured workflow.
Caption: Drug discovery workflow for 8-phenylxanthine derivatives.
Conclusion
The 8-phenylxanthine scaffold has proven to be a versatile and fruitful starting point for the development of potent and selective adenosine receptor antagonists. Through systematic medicinal chemistry efforts, guided by robust in vitro and in vivo assays, researchers have been able to fine-tune the pharmacological properties of these derivatives to target specific adenosine receptor subtypes. The continued exploration of this chemical space holds great promise for the discovery of novel therapeutics for a variety of diseases.
References
- 1. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anilide Derivatives of an 8-Phenylxanthine Carboxylic Congener Are Highly Potent and Selective Antagonists at Human A2B Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Radioligand binding assays at human and rat A1 adenosine receptors [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Xanthine Amine Congener (XAC): A Technical Guide to its Biological Activity at A1 and A2 Adenosine Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of Xanthine (B1682287) Amine Congener (XAC), a potent antagonist of adenosine (B11128) receptors. The focus is on its interaction with the A1 and A2A adenosine receptor subtypes, critical targets in various physiological and pathological processes. This document outlines XAC's binding affinity and functional potency, details the experimental protocols for its characterization, and illustrates the key signaling pathways involved.
Quantitative Pharmacological Profile of Xanthine Amine Congener (XAC)
This compound is a non-selective adenosine receptor antagonist, though it typically exhibits a higher affinity for the A1 receptor subtype compared to the A2A receptor.[1] The following tables summarize the quantitative data on the binding affinity (Ki) and functional antagonism (IC50) of XAC at A1 and A2A adenosine receptors. These values have been compiled from various in vitro studies.
Table 1: Binding Affinity of XAC at A1 and A2A Adenosine Receptors
| Receptor Subtype | Ligand | K_i_ (nM) | Test System | Reference |
| A1 Adenosine Receptor | [³H]XAC | 1.2 | Rat cerebral cortex membranes | [2] |
| A1 Adenosine Receptor | XAC | ~1.6 | Rat Brain Membranes | [3] |
| A1 Adenosine Receptor | XAC | ~2 | Rat renal cortical slices | [4] |
| A2A Adenosine Receptor | [³H]XAC | 12 | Human platelets | [5] |
| A2A Adenosine Receptor | XAC | 5.8 | Human A2A receptor (cAMP assay) |
Table 2: Functional Antagonist Potency of XAC at A1 and A2A Adenosine Receptors
| Receptor Subtype | Assay Type | IC_50_ (nM) | Test System | Reference |
| A1 Adenosine Receptor | Functional Antagonism | 1.8 | Not specified | [6] |
| A2A Adenosine Receptor | Functional Antagonism | 114 | Not specified | [6] |
| A2A Adenosine Receptor | Inhibition of agonist-stimulated cAMP | ~50 | Rat PC12 cell membranes | [7] |
Note: The observed values can vary depending on the experimental conditions, such as the radioligand used, tissue or cell line preparation, and specific assay parameters.
Adenosine Receptor Signaling Pathways
Adenosine receptors are G protein-coupled receptors (GPCRs) that mediate their effects through distinct signaling cascades.
A1 Adenosine Receptor Signaling
The A1 adenosine receptor primarily couples to inhibitory G proteins (Gαi/o).[1][8] Activation of the A1 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9] Additionally, A1 receptor activation can lead to the stimulation of phospholipase C (PLC) and the modulation of ion channels, such as the activation of potassium channels and inhibition of calcium channels.[1]
A2A Adenosine Receptor Signaling
In contrast to the A1 receptor, the A2A adenosine receptor couples to stimulatory G proteins (Gαs).[10] Upon agonist binding, the A2A receptor activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[10] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[10]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the biological activity of this compound at A1 and A2A adenosine receptors.
Radioligand Binding Assay (Competitive Inhibition)
This protocol describes a competitive binding assay to determine the affinity (Ki) of XAC for A1 or A2A adenosine receptors using a radiolabeled ligand.
Workflow for Radioligand Binding Assay
Materials:
-
Membrane Preparation: Membranes from cells or tissues expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells transfected with the human A1 or A2A receptor).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: A selective radiolabeled antagonist or agonist for the target receptor (e.g., [³H]DPCPX for A1, [³H]CGS21680 or [³H]ZM241385 for A2A).
-
Unlabeled Competitor: this compound (XAC).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled selective ligand (e.g., 10 µM CPA for A1, 10 µM NECA for A2A).
-
96-well filter plates and vacuum manifold.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of varying concentrations of XAC.
-
50 µL of radioligand at a concentration near its Kd.
-
50 µL of the membrane preparation (typically 10-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of XAC to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol measures the ability of XAC to antagonize the agonist-induced change in intracellular cAMP levels mediated by A1 or A2A receptors.
Workflow for cAMP Functional Assay
Materials:
-
Cell Line: A cell line stably expressing the human A1 or A2A adenosine receptor (e.g., CHO or HEK293 cells).
-
Cell Culture Medium.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Adenosine Receptor Agonist: A suitable agonist such as N-ethylcarboxamidoadenosine (NECA) or CGS21680.
-
Antagonist: this compound (XAC).
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate and grow to confluency.
-
Pre-incubation with Antagonist: Remove the culture medium and wash the cells with assay buffer. Add varying concentrations of XAC to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: Add the adenosine receptor agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
-
Data Analysis:
-
Normalize the data to the response of the agonist alone.
-
Plot the percentage of inhibition of the agonist response against the log concentration of XAC to generate a dose-response curve and determine the IC50 value.
-
Conclusion
This compound is a valuable pharmacological tool for studying the roles of A1 and A2A adenosine receptors. Its relatively high affinity and manageable selectivity profile, combined with its utility as a radiolabeled probe, make it a versatile compound for in vitro characterization of adenosine receptor function. The experimental protocols detailed in this guide provide a framework for researchers to investigate the interaction of XAC and other potential ligands with these important GPCR targets. A thorough understanding of its biological activity is crucial for the development of novel therapeutics targeting the adenosinergic system.
References
- 1. POTENT CONVULSANT ACTIONS OF THE ADENOSINE RECEPTOR ANTAGONIST, this compound (XAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Species differences in structure-activity relationships of adenosine agonists and xanthine antagonists at brain A1 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. [<sup>3</sup>H]XAC | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Structures of Human A1 and A2A Adenosine Receptors with Xanthines Reveal Determinants of Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent adenosine antagonist [XAC] (AC120) - Ace Therapeutics [acetherapeutics.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary Pharmacology of Xanthine Amine Congener (XAC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xanthine (B1682287) Amine Congener (XAC) is a potent, non-selective antagonist of adenosine (B11128) receptors, specifically subtypes A1, A2A, A2B, and A3.[1][2] It belongs to the xanthine class of compounds, which also includes caffeine (B1668208) and theophylline, but XAC demonstrates a significantly higher affinity for adenosine receptors.[1] This characteristic makes it a valuable pharmacological tool for both in vitro and in vivo research aimed at elucidating the physiological and pathophysiological roles of adenosine signaling.[1] XAC's utility extends to various research areas, including renal function, cardiovascular science, and neuroscience.[1] Furthermore, its tritiated form, [³H]XAC, serves as a radioligand for the direct quantification and characterization of adenosine receptors in tissue preparations.[1][3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the binding affinity and functional antagonism of XAC at adenosine receptors.
Table 1: Receptor Binding Affinity
| Receptor Subtype | K_i_ Value | Species / System | Reference |
| Adenosine A1 | ~1.6 nM | Rat Brain Membranes | [1] |
Table 2: Functional Antagonist Activity
| Activity Assessed | Receptor Pathway | K_i_ Value | Species / System | Reference |
| Antagonism of CHA-induced inhibition of renin secretion | A1-mediated | ~2.0 nM | Rat Renal Cortical Slices | [4] |
| Antagonism of CHA-induced stimulation of renin secretion | A2-mediated | ~50.0 nM | Rat Renal Cortical Slices | [4] |
Note: The functional data indicates a 25-fold selectivity for the A1 adenosine receptor over the A2 receptor in the renin secretion assay.[4]
Signaling Pathways and Mechanism of Action
XAC exerts its pharmacological effects by competitively blocking adenosine receptors, which are G-protein coupled receptors (GPCRs). By occupying the receptor's binding site, XAC prevents the endogenous ligand, adenosine, from binding and initiating downstream signaling cascades. For instance, A1 receptor activation typically leads to the inhibition of adenylyl cyclase via an inhibitory G-protein (G_i_), reducing intracellular cyclic AMP (cAMP) levels. XAC antagonizes this effect, thereby preventing the adenosine-mediated decrease in cAMP.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Xanthine Functionalized Congeners as Potent Ligands at A2-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. XAC, a functionalized congener of 1,3-dialkylxanthine, antagonizes A1 adenosine receptor-mediated inhibition of renin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selectivity Profile of Xanthine Amine Congener (XAC) for Adenosine Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine (B1682287) Amine Congener (XAC) is a potent antagonist of adenosine (B11128) receptors, which are a class of G protein-coupled receptors (GPCRs) activated by the endogenous nucleoside adenosine.[1] There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3, each with distinct physiological roles, making them attractive targets for therapeutic intervention in a variety of disorders, including cardiovascular, neurological, and inflammatory diseases.[2] XAC, a derivative of xanthine like caffeine (B1668208) and theophylline, exhibits a notable affinity for these receptors and serves as a critical pharmacological tool for their study.[1][3] This technical guide provides an in-depth exploration of the selectivity of XAC for the different adenosine receptor subtypes, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Data Presentation: Quantitative Analysis of XAC Selectivity
The selectivity of XAC for the four adenosine receptor subtypes has been characterized through various radioligand binding assays. The affinity of a ligand for a receptor is typically expressed by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher affinity. The collected data from multiple studies are summarized below to provide a comparative overview of XAC's binding profile.
| Receptor Subtype | Ligand | Species/System | Ki (nM) | IC50 (nM) | Reference |
| A1 | XAC | Rat Brain Membranes | ~1.6 | [1] | |
| XAC | Rat Brain Membranes | 1.2 | [4] | ||
| XAC | Guinea Pig Forebrain Membranes | 11 | [5] | ||
| XAC | Rat Renal Cortical Slices | ~2 | [6] | ||
| A2A | XAC | Rat Striatal Membrane | 63 | [4] | |
| XAC | 114 | [7] | |||
| A2B | XAC | Human (recombinant) | 48 | [5] | |
| A3 | XAC | Human (recombinant) | [8] | ||
| XAC | Rat Brain | >1000 | [4] |
Note: The variability in reported values can be attributed to differences in experimental conditions, tissues, and radioligands used.
Based on the available data, XAC demonstrates a clear preference for the A1 adenosine receptor, with Ki values consistently in the low nanomolar range. Its affinity for the A2A receptor is significantly lower, and it exhibits very low affinity for the A3 receptor in rat brain.[4] This selectivity profile makes XAC a valuable tool for distinguishing between A1 and other adenosine receptor-mediated effects.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate determination of ligand-receptor interactions. Below are methodologies for key experiments used to characterize the selectivity of XAC.
Radioligand Binding Assay
This assay is a fundamental technique to quantify the affinity of a ligand for a receptor.
Objective: To determine the inhibition constant (Ki) of XAC for adenosine receptor subtypes.
Materials:
-
Cell membranes expressing the adenosine receptor subtype of interest (e.g., from rat brain or transfected cell lines like HEK-293 or CHO cells).[9]
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A, [¹²⁵I]AB-MECA for A3).[4][10]
-
Xanthine Amine Congener (XAC).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9]
-
Non-specific binding inhibitor (e.g., a high concentration of a non-labeled ligand like NECA).
-
Glass fiber filters.
-
Scintillation counter.[9]
Procedure:
-
Membrane Preparation: Homogenize tissues or cells in ice-cold buffer and centrifuge to isolate the membrane fraction.[9] Resuspend the membrane pellet in fresh buffer.
-
Incubation: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of XAC. For determining non-specific binding, add a high concentration of a non-labeled ligand.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a set duration (e.g., 90 minutes) to allow the binding to reach equilibrium.[10]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[9]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the XAC concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the functional consequence of receptor activation or inhibition, specifically the modulation of adenylyl cyclase activity.
Objective: To determine the functional potency of XAC as an antagonist at A1/A2A adenosine receptors.
Materials:
-
Intact cells expressing the adenosine receptor subtype of interest.
-
Adenosine receptor agonist (e.g., NECA).
-
This compound (XAC).
-
Cell culture medium.
-
cAMP assay kit (e.g., LANCE cAMP kit).[11]
-
Phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.[11]
-
Plate reader capable of detecting the assay signal (e.g., fluorescence or luminescence).
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of XAC for a defined period.
-
Stimulation: Add a fixed concentration of an adenosine receptor agonist (e.g., NECA for A2A to stimulate cAMP, or forskolin (B1673556) followed by an A1 agonist to inhibit cAMP) to the wells.
-
Incubation: Incubate for a specific time to allow for changes in intracellular cAMP levels.
-
Lysis and Detection: Lyse the cells and measure the cAMP concentration using a competitive immunoassay or a reporter-based system as per the manufacturer's instructions of the cAMP assay kit.[11]
-
Data Analysis: Plot the cAMP concentration as a function of the XAC concentration. The concentration of XAC that inhibits 50% of the agonist-induced response is the IC50 value, which reflects its functional potency as an antagonist.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Adenosine receptor signaling pathways.
Caption: Radioligand binding assay workflow.
Conclusion
This compound (XAC) is a potent adenosine receptor antagonist with a clear selectivity for the A1 subtype over A2A, A2B, and A3 receptors. This selectivity profile, established through rigorous radioligand binding and functional assays, makes XAC an indispensable tool in pharmacological research. By utilizing the detailed experimental protocols and understanding the underlying signaling pathways presented in this guide, researchers can effectively employ XAC to dissect the complex roles of adenosine receptor subtypes in health and disease, ultimately paving the way for the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular basis of ligand binding and receptor activation at the human A3 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [<sup>3</sup>H]XAC | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. XAC, a functionalized congener of 1,3-dialkylxanthine, antagonizes A1 adenosine receptor-mediated inhibition of renin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. XAC | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 8. Fluorescent A2A and A3 adenosine receptor antagonists as flow cytometry probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Site-directed mutagenesis of the human adenosine A2A receptor. Critical involvement of Glu13 in agonist recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Xanthine Amine Congener (XAC) in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine Amine Congener (XAC) is a potent, non-selective antagonist of adenosine (B11128) receptors, including A1, A2A, A2B, and A3 subtypes.[1] As a derivative of xanthine, it exhibits a higher affinity for adenosine receptors compared to caffeine (B1668208) and theophylline.[1][2] This characteristic makes XAC a valuable pharmacological tool for in vivo and in vitro investigations into the physiological and pathophysiological roles of adenosine signaling. Its applications span across various research fields, including renal function, cardiovascular physiology, and neuroscience.[1] These application notes provide detailed protocols for the in vivo administration of XAC in rats, summarizing key quantitative data and outlining experimental methodologies.
Data Presentation
Quantitative Data Summary
The following tables provide a summary of the quantitative data available for this compound in rats.
Table 1: Receptor Binding Affinity (Ki) of XAC in Rats
| Receptor Subtype | Tissue/Preparation | Ki Value (nM) | Reference(s) |
| A1 Adenosine Receptor | Rat Brain Membranes | ~1.6 | [1] |
| A1 Adenosine Receptor | Purified Rat Brain | 4.6 | [3] |
| A2A Adenosine Receptor | Rat Striatal Membranes | 50 - 63 | [4][5] |
| A3 Adenosine Receptor | Rat Brain (expressed in CHO cells) | >100,000 | [4] |
Table 2: In Vivo Dosage and Administration of XAC in Rats
| Administration Route | Dosage | Animal Model | Experimental Application | Key Findings | Reference(s) |
| Intravenous (i.v.) | Priming: 0.2 µmol/kg; Infusion: 2 nmol/min/kg | Anesthetized Sprague-Dawley Rats | Adenosine-Induced Antidiuresis | Reversal of antidiuretic effects of an adenosine A1 receptor agonist. | |
| Intravenous (i.v.) Infusion | Not specified | Male Swiss Albino Mice | Convulsant Properties | Convulsion threshold of 39.8 ± 2.0 mg/kg. | [2] |
| Intraperitoneal (i.p.) | >1000 mg/kg | Male Swiss Albino Mice | Convulsant Properties | No convulsant properties observed; drug precipitated in the peritoneal cavity. | [2] |
Note: Caution should be exercised when considering intraperitoneal administration due to solubility issues observed in mice.[2]
Experimental Protocols
Protocol 1: Intravenous Administration for Renal Function Studies in Anesthetized Rats
This protocol is adapted from studies investigating the antagonism of adenosine-induced antidiuresis.[1]
Objective: To evaluate the effect of XAC on renal function in response to an adenosine receptor agonist.
Materials:
-
This compound (XAC)
-
Adenosine A1 receptor agonist (e.g., N6-cyclohexyladenosine - CHA)
-
Vehicle Solution: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]
-
Anesthetic (e.g., Inactin)
-
Male Sprague-Dawley rats (250-300g)
-
Surgical instruments for catheterization
-
Infusion pumps
-
Urine collection tubes
-
Blood pressure monitoring equipment
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with an appropriate anesthetic.
-
Catheterize the trachea to maintain a clear airway.
-
Catheterize the jugular vein for intravenous infusion of anesthetic, saline, and test compounds.
-
Catheterize the carotid artery to monitor blood pressure and heart rate.
-
Catheterize the bladder for urine collection.
-
Allow the animal to stabilize following surgery.
-
-
Experimental Groups:
-
Group I: Vehicle control
-
Group II: Adenosine agonist (CHA) infusion
-
Group III: XAC priming injection + XAC infusion + CHA infusion
-
-
Dosing and Administration:
-
Begin a continuous intravenous infusion of saline.
-
After a stabilization period, collect baseline urine samples and record physiological parameters.
-
For Group III, administer a priming intravenous injection of XAC (e.g., 0.2 µmol/kg).
-
Initiate the infusion of the adenosine agonist (e.g., CHA at 2 nmol/min/kg) for Groups II and III.
-
For Group III, co-infuse XAC (e.g., 2 nmol/min/kg) with the adenosine agonist.
-
-
Sample Collection and Analysis:
-
Collect urine at regular intervals (e.g., every 20 minutes).
-
Measure urine volume and analyze for electrolyte concentrations (e.g., sodium, potassium).
-
Continuously monitor mean arterial pressure and heart rate.
-
Data Analysis:
Compare urine flow rate, electrolyte excretion, and hemodynamic parameters between the experimental groups using appropriate statistical methods (e.g., ANOVA).
Signaling Pathways and Workflows
Adenosine Receptor Signaling Pathway Antagonized by XAC
Caption: XAC antagonizes A1 and A2A adenosine receptors, modulating adenylyl cyclase activity.
Experimental Workflow for In Vivo Renal Function Study
Caption: Workflow for evaluating XAC's effect on adenosine-induced antidiuresis in rats.
References
- 1. benchchem.com [benchchem.com]
- 2. POTENT CONVULSANT ACTIONS OF THE ADENOSINE RECEPTOR ANTAGONIST, this compound (XAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [<sup>3</sup>H]XAC | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application of Xanthine Amine Congener (XAC) in the Study of Adenylate Cyclase Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine Amine Congener (XAC) is a potent and widely utilized adenosine (B11128) receptor antagonist. Its primary mechanism of action involves the competitive blockade of adenosine receptors, thereby modulating the activity of adenylate cyclase, a key enzyme in cellular signaling. Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger that regulates a vast array of physiological processes. The modulation of adenylate cyclase activity is a critical area of research in drug discovery and development, particularly for therapeutic targets involving G protein-coupled receptors (GPCRs).
This document provides detailed application notes and protocols for utilizing XAC to study the modulation of adenylate cyclase. It is intended for researchers, scientists, and drug development professionals engaged in the investigation of GPCR signaling pathways and the characterization of novel therapeutic agents.
Principle of Action
Adenosine receptors are a class of GPCRs that are crucial in regulating adenylate cyclase activity. They are broadly classified into four subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are coupled to different G proteins, leading to opposing effects on adenylate cyclase:
-
A₁ and A₃ Receptors: These receptors are typically coupled to inhibitory G proteins (Gᵢ/Gₒ). Upon activation by adenosine, they inhibit adenylate cyclase, leading to a decrease in intracellular cAMP levels.
-
A₂ₐ and A₂ₑ Receptors: These receptors are coupled to stimulatory G proteins (Gₛ). Their activation by adenosine stimulates adenylate cyclase, resulting in an increase in intracellular cAMP concentration.
XAC, as a non-selective adenosine receptor antagonist, can block the effects of adenosine at these receptors. By competing with adenosine for binding, XAC can prevent the agonist-induced inhibition or stimulation of adenylate cyclase. This property makes XAC an invaluable tool for:
-
Characterizing the involvement of adenosine receptors in a specific physiological response.
-
Determining the adenosine receptor subtype(s) mediating a particular effect.
-
Screening for and characterizing novel adenosine receptor agonists and antagonists.
Data Presentation
The following tables summarize the quantitative data for XAC in modulating adenylate cyclase activity, primarily through its interaction with the A₁ adenosine receptor.
| Parameter | Value | Cell Line | Assay Conditions | Reference |
| IC₅₀ (A₁ Receptor) | 1.8 nM | - | Radioligand binding assay | [1][2] |
| IC₅₀ (A₂ Receptor) | 114 nM | - | Radioligand binding assay | [1][2] |
| pKₑ (inhibition of cAMP accumulation) | 6.7 | CHO-A1 cells | Functional assay with forskolin-stimulated cAMP production | [1] |
| pKₑ (antagonism of NECA-mediated inhibition of cAMP) | 7.93 ± 0.06 | CHO-A1GFP cells | Inhibition of forskolin-mediated [³H]cAMP formation |
Table 1: Quantitative data for XAC as an adenosine receptor antagonist. The pKₑ value represents the negative logarithm of the equilibrium dissociation constant of the antagonist, providing a measure of its affinity.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying adenylate cyclase modulation using XAC.
Caption: Adenylate cyclase signaling pathway modulated by adenosine receptors and XAC.
Caption: Experimental workflow for Schild analysis of XAC on adenylate cyclase.
Experimental Protocols
Protocol 1: Membrane Preparation from Cultured Cells (e.g., CHO-A1)
This protocol describes the isolation of a crude membrane fraction from cultured cells for use in adenylate cyclase assays.
Materials:
-
Cultured CHO-A1 cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors, ice-cold
-
Storage Buffer: 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 10 mM MgCl₂, 10% sucrose, ice-cold
-
Cell scraper
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
Procedure:
-
Grow CHO-A1 cells to confluency in appropriate culture flasks.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add a small volume of ice-cold Lysis Buffer to the flask and scrape the cells.
-
Transfer the cell suspension to a pre-chilled Dounce homogenizer and homogenize with 10-15 strokes. Alternatively, sonicate the cells on ice.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 500 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant and transfer it to an ultracentrifuge tube.
-
Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in a small volume of ice-cold Storage Buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
Aliquot the membrane suspension and store at -80°C until use.
Protocol 2: Adenylate Cyclase Activity Assay and Schild Analysis for XAC
This protocol details the procedure for determining the antagonistic properties of XAC on A₁ adenosine receptor-mediated inhibition of adenylate cyclase.
Materials:
-
Prepared cell membranes (from Protocol 1) or whole CHO-A1 cells
-
XAC
-
Adenosine A₁ receptor agonist (e.g., N⁶-Cyclopentyladenosine (CPA) or 5'-N-Ethylcarboxamidoadenosine (NECA))
-
Forskolin
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM ATP, 1 mM IBMX (a phosphodiesterase inhibitor), 0.1% BSA
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96-well microplate
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of XAC, the A₁ agonist, and forskolin in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the A₁ agonist.
-
Prepare several fixed concentrations of XAC (e.g., 1 nM, 10 nM, 100 nM).
-
-
Assay Setup:
-
To a 96-well plate, add the assay buffer.
-
Agonist Dose-Response (Control): Add increasing concentrations of the A₁ agonist to a set of wells.
-
Agonist Dose-Response with XAC: To separate sets of wells, add a fixed concentration of XAC, followed by increasing concentrations of the A₁ agonist. Repeat for each fixed concentration of XAC.
-
Add the cell membrane preparation (typically 10-20 µg of protein per well) or whole cells to each well.
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
-
Stimulation and Termination:
-
Initiate the reaction by adding a fixed concentration of forskolin (e.g., 1-10 µM) to all wells to stimulate adenylate cyclase.
-
Incubate the plate at 30°C for 10-15 minutes.
-
Terminate the reaction according to the cAMP assay kit manufacturer's instructions (e.g., by adding a lysis buffer containing a phosphodiesterase inhibitor).
-
-
cAMP Measurement:
-
Measure the intracellular cAMP concentration in each well using the chosen cAMP assay kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the A₁ agonist concentration for each condition (control and each concentration of XAC).
-
Determine the EC₅₀ value for the A₁ agonist in the absence and presence of each concentration of XAC.
-
Calculate the dose ratio (DR) for each concentration of XAC using the formula: DR = (EC₅₀ in the presence of XAC) / (EC₅₀ in the absence of XAC).
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the log of the molar concentration of XAC on the x-axis.
-
The x-intercept of the Schild plot provides the pA₂ value for XAC, which is a measure of its antagonist potency. A slope of 1 is indicative of competitive antagonism.
-
Conclusion
XAC is a powerful pharmacological tool for investigating the role of adenosine receptors in the modulation of adenylate cyclase activity. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize XAC in their studies of GPCR signaling. By employing these methodologies, scientists can gain valuable insights into the mechanisms of adenylate cyclase regulation and advance the development of novel therapeutics targeting these pathways.
References
Application Notes and Protocols for Xanthine Amine Congener (XAC) in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine (B1682287) Amine Congener (XAC) is a potent and selective antagonist of adenosine (B11128) receptors, with a particularly high affinity for the A1 subtype. Adenosine plays a crucial role in cardiovascular physiology and pathophysiology, including the regulation of coronary blood flow, myocardial oxygen consumption, and cardiac electrophysiology. By blocking adenosine receptors, XAC serves as a valuable pharmacological tool to investigate the multifaceted roles of adenosine in various cardiovascular research models. These application notes provide detailed protocols and data for the utilization of XAC in studies of hypoxic vasodilation, myocardial ischemia-reperfusion injury, and heart failure.
Mechanism of Action
XAC is a derivative of xanthine, structurally similar to caffeine (B1668208) and theophylline, but with significantly higher affinity for adenosine receptors. Its primary mechanism of action is the competitive antagonism of adenosine receptors, thereby blocking the physiological effects of endogenous adenosine. In the cardiovascular system, this antagonism can lead to the attenuation of adenosine-mediated vasodilation, negative chronotropic (heart rate), and dromotropic (conduction velocity) effects.[1]
Data Presentation
The following tables summarize the quantitative data regarding the use and effects of XAC in cardiovascular research models.
Table 1: In Vitro and Ex Vivo Efficacy of XAC
| Parameter | Value | Species/System | Reference |
| A1 Adenosine Receptor Affinity (Ki) | ~1.6 nM | Rat Brain Membranes | [2] |
| A1 Adenosine Receptor Affinity (Kd) | 1.23 nM | Rat Cerebral Cortical Membranes | [3] |
| A1 Adenosine Receptor Affinity (Kd) | 0.17 nM | Calf Brain Membranes | [3] |
| A1 Adenosine Receptor Affinity (Kd) | 3.0 nM | Guinea Pig Brain Membranes | [3] |
| Effective Concentration (Hypoxic Vasodilation) | 200 - 400 nM | Isolated Guinea Pig Heart | [4] |
Table 2: Effects of XAC on Coronary Resistance and Adenosine Levels in Isolated Guinea Pig Hearts during Hypoxia [4]
| Condition | XAC Concentration (nM) | Decrease in Coronary Resistance (%) | Venous Adenosine (nM) | Epicardial Fluid Adenosine (nM) |
| Mild Hypoxia | 0 | 37 ± 4 | 49 ± 19 | 251 ± 42 |
| Mild Hypoxia | 200 | 26 ± 5 | - | - |
| Mild Hypoxia | 400 | 17 ± 4 | 75 ± 11 | 495 ± 48 |
Experimental Protocols
Protocol 1: Isolated Langendorff-Perfused Heart Model for Studying Hypoxic Vasodilation
This protocol is adapted from studies investigating the role of adenosine in regulating coronary vascular resistance during hypoxia.[4][5][6]
Objective: To assess the effect of XAC on coronary vascular resistance in an isolated guinea pig heart under normoxic and hypoxic conditions.
Materials:
-
Male Dunkin-Hartley guinea pigs (400-500 g)
-
Sodium pentobarbital (B6593769)
-
Heparin
-
Krebs-Henseleit buffer: 118.0 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 25 mM NaHCO₃, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 10.0 mM glucose, pH 7.4
-
Xanthine Amine Congener (XAC) stock solution
-
Langendorff perfusion system
-
Pressure transducer
-
Data acquisition system
Procedure:
-
Anesthetize the guinea pig with sodium pentobarbital (50 mg/kg i.p.) and administer heparin (1000 IU/kg i.p.).
-
Excise the heart and immediately mount it on a Langendorff perfusion apparatus via the aorta.
-
Perfuse the heart at a constant flow (15 ml/min) with warmed (37°C) and oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer.
-
Allow the heart to stabilize for at least 30 minutes. During this period, monitor aortic perfusion pressure.
-
Establish baseline coronary vascular resistance under normoxic conditions (perfused with buffer gassed with 95% O₂ / 5% CO₂).
-
Induce mild hypoxia by switching the perfusion to a buffer gassed with 60% O₂ / 5% CO₂ / 35% N₂.
-
Record the decrease in coronary resistance in the absence of XAC.
-
Wash out the hypoxic buffer and allow the heart to return to baseline under normoxic conditions.
-
Introduce XAC into the perfusate at the desired final concentration (e.g., 200 nM or 400 nM).
-
Repeat the hypoxia challenge in the presence of XAC and record the changes in coronary resistance.
Data Analysis:
Calculate coronary vascular resistance as the perfusion pressure divided by the constant flow rate. Express the hypoxic vasodilation as the percentage decrease in coronary resistance from the normoxic baseline.
Protocol 2: Myocardial Ischemia-Reperfusion Injury Model
This protocol describes the use of XAC in a rat model of myocardial ischemia-reperfusion (I/R) injury.[7][8]
Objective: To investigate the role of adenosine receptors in myocardial I/R injury using XAC.
Materials:
-
Male Wistar rats
-
Anesthetics (e.g., ketamine/xylazine)
-
Surgical instruments
-
Ventilator
-
ECG monitoring system
-
XAC solution for injection
-
TTC (2,3,5-triphenyltetrazolium chloride) stain
Procedure:
-
Anesthetize the rat and initiate mechanical ventilation.
-
Perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery to induce ischemia (e.g., for 30 minutes).
-
Administer XAC or vehicle control intravenously at a predetermined time point before or during ischemia, or just before reperfusion.
-
Release the ligature to allow for reperfusion (e.g., for 120 minutes).
-
Monitor ECG throughout the procedure for arrhythmias.
-
At the end of reperfusion, excise the heart.
-
Perfuse the heart with TTC stain to delineate the infarct area from the viable myocardium.
-
Calculate the infarct size as a percentage of the area at risk.
Data Analysis:
Compare the infarct size and the incidence of arrhythmias between the XAC-treated and vehicle-treated groups.
Protocol 3: Measurement of Adenosine Concentration by HPLC
This is a general protocol for the determination of adenosine in biological fluids like coronary effluent or interstitial fluid.[9][10][11]
Objective: To quantify adenosine levels in samples from cardiovascular research models.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 reverse-phase column
-
Mobile phase: Phosphate buffer-acetonitrile mixture
-
Adenosine standards
-
Perchloric acid
-
Potassium hydroxide
Procedure:
-
Collect biological samples (e.g., coronary effluent, interstitial fluid).
-
Immediately deproteinize the samples by adding ice-cold perchloric acid.
-
Centrifuge the samples and neutralize the supernatant with potassium hydroxide.
-
Centrifuge again to remove the potassium perchlorate (B79767) precipitate.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a known volume of the sample into the HPLC system.
-
Elute with the mobile phase at a constant flow rate.
-
Detect adenosine by UV absorbance at 260 nm.
-
Quantify the adenosine concentration by comparing the peak area to a standard curve generated with known concentrations of adenosine.
Visualizations
References
- 1. helixchrom.com [helixchrom.com]
- 2. benchchem.com [benchchem.com]
- 3. [3H]this compound of 1,3-dipropyl-8-phenylxanthine: an antagonist radioligand for adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on hypoxic coronary resistance and venous and epicardial adenosine concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolated, Langendorff-perfused heart preparations [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Protective effects of xanthones against myocardial ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Xanthosine alleviates myocardial ischemia–reperfusion injury through attenuation of cardiomyocyte ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC determination of adenosine in human synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. med.und.edu [med.und.edu]
Xanthine Amine Congener (XAC): A Versatile Tool for Neuroscience Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine Amine Congener (XAC) is a potent and non-selective antagonist of adenosine (B11128) receptors, making it an invaluable tool in the field of neuroscience research. As a derivative of xanthine, similar in structure to caffeine (B1668208) and theophylline, XAC exhibits a significantly higher affinity for adenosine receptor subtypes (A1, A2A, A2B, and A3), allowing for more precise investigation of adenosinergic signaling in the central nervous system.[1] Adenosine is a critical neuromodulator, and by blocking its receptors, XAC allows researchers to elucidate the role of adenosine in a variety of physiological and pathological processes, including neurotransmission, neuroinflammation, and neurodegeneration.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, aimed at facilitating its effective implementation in the laboratory.
Applications in Neuroscience
XAC's ability to antagonize all adenosine receptor subtypes makes it a powerful tool for a broad range of neuroscience applications:
-
Investigating Neurotransmitter Release: Adenosine, acting through A1 receptors, is a potent inhibitor of the release of numerous neurotransmitters. XAC can be used to block this inhibition, thereby increasing neurotransmitter release and allowing for the study of the downstream consequences.
-
Studying Synaptic Plasticity: Adenosinergic signaling is deeply involved in the modulation of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). XAC can be employed to dissect the specific contributions of adenosine receptors to these fundamental processes of learning and memory.
-
Elucidating Neuroprotective and Neurodegenerative Mechanisms: Adenosine receptors, particularly the A2A subtype, are implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's and Alzheimer's disease. XAC can be used in cellular and animal models to explore the therapeutic potential of adenosine receptor antagonism.
-
Characterizing Adenosine Receptor Function: Tritiated XAC ([³H]XAC) serves as a high-affinity radioligand for labeling and quantifying adenosine receptors in brain tissue, facilitating receptor binding and autoradiography studies.[1]
Quantitative Data
The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of this compound for various adenosine receptor subtypes. This data is essential for designing experiments and interpreting results.
| Parameter | Receptor Subtype | Species/System | Value | Reference |
| Binding Affinity (Ki) | A1 Adenosine Receptor | Rat Brain Membranes | ~1.6 nM | [1] |
| A2A Adenosine Receptor | Rat Brain Membranes | 63 nM | [2] | |
| A1 Adenosine Receptor | Rabbit Brain Membranes | 21.2 ± 1.3 nM (IC50) | [2] | |
| A2A Adenosine Receptor | Rabbit Brain Membranes | 7.5 ± 0.5 nM | [2] | |
| Functional Potency (IC50) | A1 Adenosine Receptor | - | 1.8 nM | [3][4] |
| A2 Adenosine Receptor | - | 114 nM | [3][4] |
Signaling Pathways
XAC exerts its effects by blocking the canonical signaling pathways initiated by adenosine binding to its G protein-coupled receptors. The A1 and A3 receptors are primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). Conversely, the A2A and A2B receptors are coupled to Gs proteins, which activate adenylyl cyclase and increase cAMP levels.
Experimental Protocols
Here, we provide detailed protocols for key experiments utilizing this compound in neuroscience research.
Radioligand Binding Assay with [³H]XAC
This protocol describes a method to determine the binding of [³H]XAC to adenosine receptors in brain tissue homogenates.
Materials:
-
[³H]XAC (specific activity ~25-50 Ci/mmol)
-
Brain tissue (e.g., rat striatum or cortex)
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: 100 µM NECA (5'-N-Ethylcarboxamidoadenosine) or 10 µM unlabeled XAC
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter and vials
-
Scintillation fluid
Procedure:
-
Membrane Preparation:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in 10 volumes of ice-cold binding buffer using a Teflon-glass homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and for each concentration of competing ligand if performing a competition assay.
-
For total binding, add 100 µL of membrane suspension (50-100 µg protein), 50 µL of binding buffer, and 50 µL of [³H]XAC (final concentration ~1-2 nM).
-
For non-specific binding, add 100 µL of membrane suspension, 50 µL of non-specific binding control, and 50 µL of [³H]XAC.
-
Incubate the tubes at room temperature (25°C) for 60-90 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in binding buffer.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add 5 mL of scintillation fluid, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For saturation experiments, plot specific binding against the concentration of [³H]XAC to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
For competition experiments, plot the percentage of specific binding against the log concentration of the competing ligand to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
-
Cyclic AMP (cAMP) Functional Assay
This protocol outlines a method to measure the effect of XAC on agonist-induced changes in intracellular cAMP levels in cultured cells expressing adenosine receptors.
Materials:
-
Cultured cells expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells)
-
Cell culture medium
-
This compound (XAC)
-
Adenosine receptor agonist (e.g., NECA for A2A receptors, CHA for A1 receptors)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Commercial cAMP assay kit (e.g., HTRF, ELISA, or bioluminescence-based)
-
Multi-well plates (96- or 384-well)
Procedure:
-
Cell Plating:
-
Seed the cells into a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Assay Protocol:
-
On the day of the assay, remove the culture medium and replace it with serum-free medium containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX). Incubate for 15-30 minutes.
-
Add varying concentrations of XAC to the wells and incubate for a further 15-30 minutes. Include a vehicle control.
-
Add the adenosine receptor agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the instructions of the chosen cAMP assay kit.
-
Measure the intracellular cAMP concentration following the kit's protocol.
-
-
Data Analysis:
-
Generate a standard curve if required by the assay kit.
-
Calculate the percentage of inhibition of the agonist-induced cAMP response for each concentration of XAC.
-
Plot the percentage of inhibition against the log concentration of XAC to determine the IC50 value.
-
In Vivo Microdialysis for Neurotransmitter Monitoring
This protocol provides a general framework for using in vivo microdialysis to measure changes in extracellular neurotransmitter levels in a specific brain region of an anesthetized or freely moving animal following the administration of XAC.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Surgical instruments
-
Anesthesia
-
Artificial cerebrospinal fluid (aCSF)
-
Syringe pump
-
Fraction collector
-
This compound (XAC)
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system for neurotransmitter analysis
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Following aseptic surgical procedures, implant a guide cannula directed at the brain region of interest (e.g., striatum, hippocampus).
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe into the guide cannula.
-
Connect the probe to a syringe pump and begin perfusing with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for at least 60-90 minutes.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.
-
Administer XAC via the desired route (e.g., intraperitoneal injection or through the microdialysis probe via reverse dialysis).
-
Continue to collect dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the concentration of the neurotransmitter of interest in the dialysate samples using HPLC-ECD.
-
-
Data Analysis:
-
Calculate the average neurotransmitter concentration in the baseline samples.
-
Express the neurotransmitter concentrations in the post-drug samples as a percentage of the baseline average.
-
Plot the percentage change in neurotransmitter concentration over time.
-
Conclusion
This compound is a powerful and versatile pharmacological tool for the study of adenosinergic systems in the brain. Its high affinity and lack of selectivity for adenosine receptor subtypes make it ideal for broadly investigating the roles of adenosine in health and disease. The detailed protocols provided herein offer a starting point for researchers to effectively utilize XAC in their neuroscience investigations, contributing to a deeper understanding of the complex functions of adenosine in the central nervous system. As with any experimental procedure, optimization of these protocols for specific laboratory conditions and research questions is recommended.
References
Application Notes and Protocols for Studying the Renal Effects of XAC
Audience: Researchers, scientists, and drug development professionals.
Introduction: The kidney is a primary organ for the metabolism and excretion of drugs and their metabolites, making it susceptible to compound-induced toxicity. Assessing potential nephrotoxicity is a critical component of preclinical drug development to ensure patient safety.[1][2] Early and sensitive detection of kidney injury is paramount, as traditional markers like serum creatinine (B1669602) (SCr) and blood urea (B33335) nitrogen (BUN) often only become elevated after substantial renal damage has occurred.[3][4] This document provides a comprehensive set of protocols and application notes for a multi-faceted approach to evaluating the renal effects of a novel compound, designated as XAC. The experimental design encompasses initial in vitro screening using renal cell models, followed by in vivo functional and histopathological assessments in rodent models, and concludes with molecular analyses to investigate potential mechanisms of toxicity.
Part 1: In Vitro Assessment of XAC on Human Renal Cells
An initial in vitro evaluation is crucial to determine the direct cytotoxic potential of XAC on renal cells and to assess its interaction with key renal transporters, which can be a mechanism of drug-induced kidney injury.[1][5] Human primary renal proximal tubule epithelial cells (RPTECs) are recommended as they are highly vulnerable to drug-induced toxicity due to their role in concentrating and reabsorbing glomerular filtrate.[1]
Experimental Workflow for In Vitro Studies
Caption: Workflow for the initial in vitro screening of XAC.
Protocol 1.1: Cytotoxicity Assay in Human RPTECs
Objective: To determine the concentration at which XAC induces 50% cell death (IC50) in human RPTECs.
Materials and Reagents:
-
Human primary RPTECs
-
Transwell® inserts
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
XAC stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Seed human RPTECs onto 96-well plates or Transwell® inserts and culture until they form a confluent monolayer.
-
Prepare serial dilutions of XAC in culture medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Replace the culture medium with the XAC-containing medium and incubate for a relevant period (e.g., 24, 48, or 72 hours).
-
After incubation, perform either the MTT or LDH assay according to the manufacturer's instructions.
-
For MTT assay: Add MTT solution to each well, incubate, and then solubilize the formazan (B1609692) crystals with DMSO. Measure absorbance at ~570 nm.
-
For LDH assay: Collect the cell culture supernatant to measure released LDH. Measure absorbance according to the kit protocol.
-
-
Calculate cell viability as a percentage relative to the vehicle control.
Data Analysis: Plot the percentage of cell viability against the log concentration of XAC. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
Protocol 1.2: Renal Transporter Inhibition Assay
Objective: To evaluate if XAC inhibits key renal uptake (OAT1, OAT3, OCT2) and efflux (MATE1, P-gp) transporters.
Materials and Reagents:
-
RPTECs or stable cell lines overexpressing the transporter of interest.
-
Known probe substrates for each transporter (e.g., para-aminohippurate for OAT1/3, metformin (B114582) for OCT2/MATE1).
-
XAC at various concentrations.
-
Known inhibitors for each transporter (positive controls).
-
Scintillation fluid and counter or LC-MS/MS for substrate quantification.
Procedure:
-
Culture the cells to confluency in an appropriate plate format.
-
Pre-incubate the cells with various concentrations of XAC or a known inhibitor for a short period (e.g., 10-30 minutes).
-
Add the radiolabeled or non-labeled probe substrate to the wells and incubate for a specified time to measure uptake or efflux.
-
Stop the reaction by washing the cells with ice-cold PBS.
-
Lyse the cells and measure the intracellular concentration of the substrate using a scintillation counter or LC-MS/MS.
-
Calculate the percent inhibition of substrate transport caused by XAC at each concentration.
Data Analysis: Determine the IC50 value for XAC's inhibition of each transporter. This data helps to predict potential drug-drug interactions and mechanisms of renal accumulation.
Data Presentation: In Vitro Results
Table 1: Summary of In Vitro Cytotoxicity and Transporter Inhibition for XAC
| Parameter | Cell Line/System | Endpoint | Result |
|---|---|---|---|
| Cytotoxicity | Human RPTECs | IC50 (µM) after 48h | [Insert Value] |
| Transporter | OAT1-expressing cells | IC50 (µM) | [Insert Value] |
| Inhibition | OAT3-expressing cells | IC50 (µM) | [Insert Value] |
| OCT2-expressing cells | IC50 (µM) | [Insert Value] |
| | MATE1-expressing cells | IC50 (µM) | [Insert Value] |
Part 2: In Vivo Evaluation of Renal Function in Rodent Models
Following in vitro characterization, in vivo studies are essential to understand the effects of XAC on the whole organism, including its impact on renal hemodynamics, glomerular filtration, and tubular function.[6][7]
Experimental Workflow for In Vivo Studies
Caption: Workflow for the in vivo assessment of XAC in rodents.
Protocol 2.1: Acute and Sub-chronic Dosing of XAC in Rodents
Objective: To assess the effect of repeated XAC administration on renal function and structure.
Materials and Reagents:
-
Male and female rodents (e.g., Wistar rats, C57BL/6 mice), 8-10 weeks old.
-
XAC formulation for the chosen route of administration (e.g., oral gavage, intravenous).
-
Vehicle control.
-
Metabolic cages for urine collection.[8]
-
Standard laboratory equipment for animal handling and dosing.
Procedure:
-
Acclimatize animals for at least one week before the study begins.
-
Divide animals into groups (n=8-10 per sex per group): Vehicle control, Low-dose XAC, Mid-dose XAC, High-dose XAC. Doses should be selected based on previous toxicology studies.
-
Administer XAC or vehicle daily for the study duration (e.g., 7 days for an acute study, 28 days for a sub-chronic study).
-
Monitor animals daily for clinical signs of toxicity. Record body weights at least twice weekly.
-
At specified time points (e.g., weekly) and at the study endpoint, place animals in metabolic cages for urine collection (e.g., over 16-24 hours).
-
Collect blood samples at baseline and at the endpoint for serum biochemistry.
-
At the end of the study, euthanize animals and perform a full necropsy, with a focus on the kidneys.
Protocol 2.2: Assessment of Glomerular Filtration Rate (GFR)
Objective: To directly measure the kidney's filtration capacity.[9]
Materials and Reagents:
-
Fluorescein isothiocyanate (FITC)-inulin.
-
Saline.
-
Anesthesia (if required for blood sampling).
-
Fluorospectrometer and microplates.
Procedure:
-
This procedure is typically performed at the study endpoint in conscious mice or rats.[9]
-
Administer a single bolus injection of FITC-inulin via the retro-orbital sinus or tail vein.
-
Collect small blood samples (e.g., 5-10 µL) from the saphenous or tail vein at multiple time points post-injection (e.g., 3, 5, 10, 15, 35, 55, and 75 minutes).
-
Centrifuge blood samples to obtain plasma.
-
Measure the fluorescence of FITC-inulin in the plasma samples.
-
Generate a standard curve using known concentrations of FITC-inulin.
Data Analysis: Calculate GFR by fitting the plasma fluorescence decay curve to a two-phase exponential decay model.[9] This provides a direct and sensitive measure of kidney function.
Protocol 2.3: Urinalysis and Measurement of Key Biomarkers
Objective: To detect early signs of glomerular and tubular injury.
Materials and Reagents:
-
Urine samples collected from metabolic cages.
-
Commercial ELISA kits for measuring urinary albumin, creatinine, Kidney Injury Molecule-1 (KIM-1), and Neutrophil Gelatinase-Associated Lipocalin (NGAL).
-
Spectrophotometer or plate reader.
Procedure:
-
Centrifuge urine samples to remove debris.
-
Measure urine volume.
-
Use commercial kits to quantify the concentration of albumin, creatinine, KIM-1, and NGAL according to the manufacturer's protocols.
-
Calculate the urinary albumin-to-creatinine ratio (uACR) to normalize for variations in urine flow.[8]
Data Analysis: Compare the levels of uACR, KIM-1, and NGAL between XAC-treated groups and the vehicle control group. Elevated uACR suggests glomerular damage, while increased KIM-1 and NGAL indicate tubular injury.
Protocol 2.4: Serum Biochemistry
Objective: To measure traditional markers of renal function.
Materials and Reagents:
-
Plasma or serum samples.
-
Automated clinical chemistry analyzer or specific assay kits for serum creatinine (SCr) and blood urea nitrogen (BUN).
Procedure:
-
Prepare serum or plasma from blood collected at the study endpoint.
-
Measure SCr and BUN concentrations using a validated method.
Data Analysis: Compare mean SCr and BUN levels across all dose groups. Significant increases in these markers, especially in conjunction with changes in GFR or urinary biomarkers, indicate a decline in renal function.[3]
Data Presentation: In Vivo Results
Table 2: Key Renal Function Parameters in Rats Treated with XAC for 28 Days
| Parameter | Vehicle Control | Low-Dose XAC | Mid-Dose XAC | High-Dose XAC |
|---|---|---|---|---|
| GFR (mL/min/100g) | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] |
| SCr (mg/dL) | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] |
| BUN (mg/dL) | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] |
| uACR (mg/g) | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] |
| Urinary KIM-1 (ng/mL) | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] |
| Urinary NGAL (ng/mL) | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] |
Part 3: Histopathological and Molecular Analysis
Microscopic examination of kidney tissue is the gold standard for identifying the location and nature of renal injury. Molecular analysis can corroborate these findings and provide mechanistic insights.
Protocol 3.1: Kidney Tissue Collection and Processing
Objective: To properly preserve kidney tissue for histological and molecular evaluation.
Procedure:
-
At necropsy, carefully excise both kidneys.
-
Record the kidney weights.
-
For histology, bisect one kidney longitudinally. Fix one half in 10% neutral buffered formalin and embed in paraffin.
-
For molecular analysis, snap-freeze the other half of the kidney in liquid nitrogen and store it at -80°C.
Protocol 3.2: Histopathological Evaluation
Objective: To microscopically assess structural changes in the glomeruli, tubules, interstitium, and vasculature.
Procedure:
-
Section the paraffin-embedded kidney tissue (3-5 µm thickness).
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Periodic acid-Schiff (PAS) to highlight basement membranes.[8]
-
A board-certified veterinary pathologist should examine the slides in a blinded fashion.
-
Score lesions such as tubular degeneration/necrosis, interstitial inflammation, and glomerular changes using a semi-quantitative scoring system (e.g., 0=none, 1=minimal, 2=mild, 3=moderate, 4=marked).
Data Presentation: Histopathology and Molecular Data
Table 3: Summary of Renal Histopathology and Gene Expression in Rats Treated with XAC
| Parameter | Vehicle Control | Low-Dose XAC | Mid-Dose XAC | High-Dose XAC |
|---|---|---|---|---|
| Relative Kidney Weight (%) | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] |
| Tubular Degeneration Score | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] |
| Interstitial Inflammation Score | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] |
| Kim-1 mRNA (Fold Change) | 1.0 | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] |
| Ngal mRNA (Fold Change) | 1.0 | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] |
Part 4: Investigating a Hypothetical Mechanism of XAC-Induced Renal Injury
To illustrate how to visualize a potential mechanism, we will hypothesize that XAC induces nephrotoxicity by causing mitochondrial dysfunction and oxidative stress, leading to apoptosis of proximal tubule cells.
Hypothetical Signaling Pathway of XAC-Induced Nephrotoxicity
References
- 1. Kidney Toxicity - Creative Biolabs [creative-biolabs.com]
- 2. Assessing and Predicting Kidney Safety - Accelerating the Development of Biomarkers for Drug Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Nephrotoxicity Analysis with Kidney Toxicity Multiplex Assays | MILLIPLEX® Assays [sigmaaldrich.com]
- 4. Next-generation biomarkers for detecting kidney toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Animal Models of Renal Pathophysiology and Disease - Preclinical MRI of the Kidney - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Kidney Function in Mouse Models of Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Quantifying Adenosine Receptor Density with [3H]XAC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the radiolabeled antagonist, [³H]Xanthine Amine Congener ([³H]XAC), in the quantification of adenosine (B11128) receptor density. [³H]XAC is a valuable tool for characterizing adenosine receptors, which are critical targets in a variety of physiological and pathological processes.
Introduction
Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are ubiquitously expressed and play crucial roles in numerous physiological processes, including cardiovascular function, neurotransmission, and inflammation. There are four subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃. The A₁ and A₃ receptors typically couple to inhibitory G proteins (Gi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A₂ₐ and A₂ₑ receptors couple to stimulatory G proteins (Gs), resulting in an increase in cAMP production.
Radioligand binding assays are a fundamental technique for studying these receptors, allowing for the determination of receptor density (Bmax) and ligand affinity (Kd). [³H]XAC is a potent, non-selective antagonist that can be used to label all adenosine receptor subtypes. Its high affinity makes it a suitable radioligand for quantifying receptor expression levels in various tissues and cell preparations.
Quantitative Data for [³H]XAC Binding
The following tables summarize the binding affinities (Kd) and receptor densities (Bmax) of [³H]XAC for different adenosine receptor subtypes in various biological preparations. It is important to note that [³H]XAC exhibits high affinity for the A₁ receptor, and its use for other subtypes in tissues with high A₁ expression may require the use of selective blocking agents.
Table 1: Binding Affinity (Kd) of [³H]XAC for Adenosine Receptor Subtypes
| Receptor Subtype | Preparation | Kd (nM) | Reference |
| A₁ | Mouse Brain | 1.4 ± 0.4 | [1] |
| A₁ | Rat Cerebral Cortex Membranes | ~1.5 | [2] |
| A₂ₐ | CHO Cells (Human) | Ki = 24 nM* | [3] |
| A₂ₑ | Rabbit Striatum | Ki = 1.0 nM** | [4] |
| A₃ | Not widely reported | - |
*This value is a Ki (inhibition constant) determined from a competition assay using [³H]-SCH 58261 as the radioligand. **This value is a Ki determined from a competition assay and may not directly reflect the Kd from a saturation binding experiment.
Table 2: Receptor Density (Bmax) Determined with [³H]XAC
| Receptor Subtype | Preparation | Bmax (fmol/mg protein) | Reference |
| Total Adenosine Receptors | Mouse Brain | 323 ± 17 | [1] |
| A₁ | Rat Forebrain Membranes | ~485 (total sites) | |
| A₂ₐ | Not widely reported | - | |
| A₂ₑ | Not widely reported | - | |
| A₃ | Not widely reported | - |
Signaling Pathways and Experimental Workflow Visualization
To provide a clear understanding of the biological context and the experimental procedures, the following diagrams illustrate the adenosine receptor signaling pathways and a typical workflow for a radioligand binding assay.
Caption: Adenosine Receptor Signaling Pathways.
Caption: Experimental Workflow for Radioligand Binding Assay.
Experimental Protocols
The following are detailed protocols for performing saturation and competition radioligand binding assays using [³H]XAC.
Protocol 1: Saturation Binding Assay for Total Adenosine Receptor Density
This protocol is designed to determine the total number of adenosine receptors (Bmax) and the average affinity (Kd) of [³H]XAC in a given sample.
1. Materials and Reagents:
-
[³H]XAC (specific activity ~20-100 Ci/mmol)
-
Unlabeled XAC (for determining non-specific binding)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Tissue or cell membrane preparation
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI)
-
Scintillation cocktail
-
96-well plates
-
Vacuum filtration manifold
-
Scintillation counter
2. Tissue/Cell Membrane Preparation:
-
Homogenize frozen tissue or washed cells in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.
-
Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh lysis buffer and repeat the centrifugation.
-
Resuspend the final pellet in binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
3. Assay Procedure:
-
In a 96-well plate, set up triplicate wells for a range of [³H]XAC concentrations (e.g., 0.1 to 20 nM).
-
For each concentration, prepare two sets of triplicates: one for total binding and one for non-specific binding.
-
To the non-specific binding wells, add a high concentration of unlabeled XAC (e.g., 10 µM).
-
Add the membrane preparation to each well (typically 50-120 µg of protein for tissue or 3-20 µg for cultured cells).
-
Initiate the binding reaction by adding the varying concentrations of [³H]XAC to all wells. The final assay volume is typically 250 µL.
-
Incubate the plate with gentle agitation for 60 minutes at 30°C to reach equilibrium.
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each [³H]XAC concentration.
-
Plot the specific binding (in fmol/mg protein) against the concentration of [³H]XAC (in nM).
-
Use non-linear regression analysis to fit the data to a one-site binding (hyperbola) equation to determine the Kd and Bmax values.
Protocol 2: Competition Binding Assay
This protocol is used to determine the affinity (Ki) of an unlabeled test compound for adenosine receptors by measuring its ability to compete with a fixed concentration of [³H]XAC.
1. Materials and Reagents:
-
Same as for the saturation binding assay.
-
Unlabeled test compounds of interest.
2. Assay Procedure:
-
In a 96-well plate, set up triplicate wells for a range of concentrations of the unlabeled test compound.
-
Include triplicate wells for total binding (no competitor) and non-specific binding (e.g., 10 µM unlabeled XAC).
-
Add the membrane preparation to each well.
-
Add a fixed concentration of [³H]XAC to all wells. This concentration should ideally be close to its Kd value determined from saturation binding experiments (e.g., 1-2 nM).
-
Add the varying concentrations of the unlabeled test compound to the appropriate wells.
-
Incubate the plate with gentle agitation for 60 minutes at 30°C.
-
Terminate the assay by vacuum filtration and wash the filters as described in the saturation protocol.
-
Measure the radioactivity in a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]XAC).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of [³H]XAC used and Kd is the dissociation constant of [³H]XAC for the receptor.
Conclusion
[³H]XAC is a versatile radioligand for the quantification and characterization of adenosine receptors. The protocols and data presented in this document provide a comprehensive guide for researchers in academia and industry. Careful experimental design and data analysis are crucial for obtaining accurate and reproducible results. By following these guidelines, researchers can effectively utilize [³H]XAC to advance our understanding of adenosine receptor pharmacology and its role in health and disease.
References
- 1. [<sup>3</sup>H]XAC | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transferring CHO Cells From Monolayer to Suspension Culture | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assay Development Using Xanthine Amine Congener (XAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine Amine Congener (XAC) is a potent, non-selective antagonist of adenosine (B11128) receptors (A1, A2A, A2B, and A3).[1] As a derivative of xanthine, it shares a structural core with naturally occurring substances like caffeine (B1668208) and theophylline (B1681296) but exhibits a higher affinity for adenosine receptors.[1][2] This characteristic makes XAC an invaluable tool for in vitro and in vivo research aimed at elucidating the physiological and pathophysiological roles of adenosine signaling.
Adenosine receptors are G protein-coupled receptors (GPCRs) that play a critical role in regulating a wide array of physiological processes. XAC exerts its effects by competitively blocking the binding of the endogenous ligand adenosine to these receptors.[2] The two primary subtypes targeted by XAC, A1 and A2A, are coupled to different G proteins, leading to opposing effects on intracellular signaling pathways, primarily through the modulation of adenylyl cyclase activity and subsequent cyclic AMP (cAMP) levels.[2]
This document provides detailed application notes and protocols for utilizing XAC in the development of cell-based assays to investigate adenosine receptor function and to screen for novel modulators of this pathway.
Mechanism of Action and Signaling Pathways
XAC's primary mechanism of action is the competitive antagonism of adenosine receptors.[2] Its effect on a cell will depend on the subtype(s) of adenosine receptors expressed and the downstream signaling pathways they modulate.
A1 Adenosine Receptor Antagonism: The A1 adenosine receptor predominantly couples to the inhibitory G protein, Gi/o.[2] Upon activation by adenosine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunits can also directly modulate ion channels. By blocking adenosine binding to the A1 receptor, XAC prevents Gi/o protein activation, leading to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP levels, effectively reversing the inhibitory effect of adenosine.[2]
A2A Adenosine Receptor Antagonism: The A2A adenosine receptor is primarily coupled to the stimulatory G protein, Gs.[2] Adenosine binding to the A2A receptor activates Gs, which in turn stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets. XAC competitively inhibits adenosine binding to the A2A receptor, thereby preventing Gs-mediated stimulation of adenylyl cyclase and causing a decrease in cAMP production.[2]
References
- 1. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xanthine functionalized congeners as potent ligands at A2-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Autoradiography Studies with Tritiated Xanthine Amine Congener ([³H]XAC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing tritiated Xanthine Amine Congener ([³H]XAC) for the quantitative autoradiographic localization and characterization of adenosine (B11128) receptors. [³H]XAC is a potent antagonist radioligand with high affinity for adenosine receptors, making it a valuable tool in neuroscience and pharmacology research.[1][2] This document outlines detailed protocols for tissue preparation, radioligand binding, and autoradiographic analysis, along with key binding data and visual representations of the experimental workflow and associated signaling pathways.
Introduction to [³H]XAC
[³H]XAC, or 8-[4-[[[[(2-aminoethyl)-amino]carbonyl]methyl]oxy]phenyl]-1,3-dipropylxanthine, is a functionalized congener of 1,3-dipropyl-8-phenylxanthine.[1][2] It offers significant advantages over older antagonist radioligands such as [³H]-1,3-diethyl-8-phenylxanthine ([³H]DPX), including higher receptor affinity, greater specific activity, reduced nonspecific binding, and improved hydrophilicity.[1][3] These properties make [³H]XAC an excellent probe for studying both A₁ and A₂ adenosine receptors in various tissues, including the brain and human platelets.[4][5]
Quantitative Data Summary
The binding characteristics of [³H]XAC vary across different species and tissues. The following tables summarize key quantitative data from published studies.
Table 1: Binding Affinity (Kd) and Receptor Density (Bmax) of [³H]XAC in Brain Tissue
| Species | Tissue | Temperature (°C) | Kd (nM) | Bmax (fmol/mg protein) | Citation |
| Rat | Cerebral Cortical Membranes | 37 | 1.23 | 580 | [1] |
| Calf | Brain Membranes | Not Specified | 0.17 | Not Specified | [1] |
| Guinea Pig | Brain Membranes | Not Specified | 3.0 | Not Specified | [1] |
| Mouse | Brain | Not Specified | 1.4 ± 0.4 | 323 ± 17 | [5][6] |
Table 2: Binding Affinity (Kd) and Receptor Density (Bmax) of [³H]XAC in Human Platelets
| Tissue | Temperature (°C) | Kd (nM) | Bmax (pmol/mg protein) | Citation |
| Human Platelets | 37 | 12 | 1.1 | [4] |
Table 3: Inhibitory Constants (KB) for XAC at A₂ Adenosine Receptors
| Ligand | Tissue | Assay | KB (nM) | Citation |
| XAC | Human Platelets | NECA-stimulated adenylate cyclase | 24 | [4] |
| 8-[4-[[[[(2-aminoethyl)amino]carbonyl]methyl]oxy]phenyl]-1,3-diethylxanthine | Human Platelet Membranes | NECA-stimulated adenylate cyclase | 21 | [7][8] |
Experimental Protocols
Protocol 1: Preparation of Brain Tissue Sections for Autoradiography
This protocol describes the preparation of brain tissue for in vitro receptor autoradiography.
-
Tissue Harvesting and Freezing:
-
Euthanize the animal according to approved institutional guidelines.
-
Rapidly dissect the brain and freeze it in isopentane (B150273) cooled with dry ice to -30°C to -40°C.
-
Store the frozen brain at -80°C until sectioning.
-
-
Cryosectioning:
-
Mount the frozen brain onto a cryostat specimen holder.
-
Allow the tissue to equilibrate to the cryostat temperature (-15°C to -20°C).
-
Cut 20 µm thick coronal or sagittal sections.
-
Thaw-mount the sections onto gelatin-coated microscope slides.
-
Dry the sections in a desiccator at 4°C overnight.
-
Store the slide-mounted sections at -80°C until use.
-
Protocol 2: [³H]XAC Autoradiographic Binding Assay
This protocol details the incubation conditions for labeling adenosine receptors with [³H]XAC in brain sections.
-
Pre-incubation:
-
Bring the slide-mounted tissue sections to room temperature.
-
Pre-incubate the sections for 30 minutes in 50 mM Tris-HCl buffer (pH 7.4) containing 1.5 IU/ml adenosine deaminase to remove endogenous adenosine.[5]
-
-
Incubation:
-
Incubate the sections for 2 hours at room temperature (or 0°C, as specified in some protocols) in 50 mM Tris-HCl buffer (pH 7.4) containing a specific concentration of [³H]XAC (e.g., 0.1-10 nM for saturation studies).[5]
-
For determination of non-specific binding, incubate an adjacent set of sections in the same solution with the addition of a high concentration of a competing ligand, such as 10 µM R-phenylisopropyladenosine (R-PIA) or 1 mM theophylline.[9]
-
-
Washing:
-
After incubation, wash the slides twice for 5 minutes each in ice-cold 50 mM Tris-HCl buffer to remove unbound radioligand.
-
Perform a final quick rinse in ice-cold deionized water to remove buffer salts.
-
-
Drying:
-
Dry the slides rapidly under a stream of cool, dry air.
-
-
Exposure:
-
Appose the labeled sections to a tritium-sensitive phosphor imaging plate or autoradiographic film, along with appropriate tritium (B154650) standards for quantification.
-
Store the cassettes at 4°C for the duration of the exposure (typically several weeks to months, depending on the specific activity of the ligand and receptor density).
-
Protocol 3: Quantitative Analysis of Autoradiograms
This protocol outlines the steps for quantifying the binding of [³H]XAC from the developed autoradiograms.
-
Image Acquisition:
-
Scan the phosphor imaging plate using a phosphor imager or digitize the film using a suitable densitometry system.
-
-
Standard Curve Generation:
-
Measure the optical density or photostimulated luminescence from the tritium standards.
-
Generate a standard curve by plotting the known radioactivity of the standards against their corresponding optical density values.
-
-
Data Quantification:
-
Using image analysis software, measure the optical density in specific brain regions of interest on the autoradiograms.
-
Convert the optical density values to radioactivity per unit area (e.g., fmol/mg tissue) using the standard curve.
-
-
Determination of Specific Binding:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding for each region of interest.
-
Visualizations
Adenosine Receptor Signaling Pathway
The following diagram illustrates the general signaling pathway for A₁ and A₂ adenosine receptors. [³H]XAC acts as an antagonist at these receptors, blocking the effects of adenosine agonists.
Caption: Adenosine receptor signaling pathways.
Experimental Workflow for [³H]XAC Autoradiography
This diagram outlines the major steps involved in performing a quantitative autoradiography experiment with [³H]XAC.
Caption: Experimental workflow for [³H]XAC autoradiography.
References
- 1. [3H]this compound of 1,3-dipropyl-8-phenylxanthine: an antagonist radioligand for adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]this compound of 1,3-dipropyl-8-phenylxanthine: an antagonist radioligand for adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A [3H]amine congener of 1,3-dipropyl-8-phenylxanthine: A new radioligand for A2 adenosine receptors of human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autoradiographic localization of mouse brain adenosine receptors with an antagonist ([3H]this compound) ligand probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autoradiographic localization of mouse brain adenosine receptors with an antagonist ([3H]this compound) ligand probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xanthine Functionalized Congeners as Potent Ligands at A2-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xanthine functionalized congeners as potent ligands at A2-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Application Notes and Protocols: Investigating Adenosine-Mediated Signaling Pathways Using XAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) is a ubiquitous purine (B94841) nucleoside that functions as a critical signaling molecule in a wide range of physiological and pathological processes. Its effects are mediated through four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. These receptors are coupled to various intracellular signaling cascades, with A1 and A3 receptors typically coupling to inhibitory G proteins (Gi/o) and A2A and A2B receptors coupling to stimulatory G proteins (Gs). This differential coupling leads to the modulation of adenylyl cyclase activity, altering intracellular cyclic AMP (cAMP) levels, and influencing other downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascade.
Xanthine (B1682287) Amine Congener (XAC) is a potent, non-selective adenosine receptor antagonist.[1] It is a derivative of xanthine and a valuable pharmacological tool for elucidating the roles of adenosine signaling.[1] Due to its competitive nature and high affinity for adenosine receptors, particularly the A1 subtype, XAC is widely used to block the effects of endogenous adenosine or adenosine receptor agonists, thereby enabling the detailed study of adenosine-mediated signaling pathways.[1][2] This document provides detailed application notes and experimental protocols for utilizing XAC to investigate these pathways.
Data Presentation
Table 1: Binding Affinity of XAC for Adenosine Receptor Subtypes
This table summarizes the binding affinities (Ki or IC50 values) of XAC for different adenosine receptor subtypes across various species and experimental systems. Lower values indicate higher binding affinity.
| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Ki / IC50 (nM) | Reference(s) |
| A1 | Rat | Brain | [3H]PIA | 1.2 | [3] |
| A1 | Rabbit | Brain | [3H]PIA | 21.2 ± 1.3 | [3] |
| A1 | Gerbil | Brain | [3H]PIA | 14.2 ± 1.2 | [3] |
| A2A | Rat | Brain | [3H]XAC | 63 | [3] |
| A2A | Rabbit | Brain | [3H]XAC | 7.5 ± 0.5 | [3] |
| A2A | Gerbil | Brain | [3H]CGS 21680 | 13.3 ± 4.1 | [3] |
| A1 | Human | - | - | 1.8 | [4] |
| A2 | Human | - | - | 114 | [4] |
| A3 | Rat | CHO cells | [125I]APNEA | > 100,000 | [3] |
Table 2: Functional Antagonism of XAC on Adenosine-Mediated Signaling
This table provides examples of the functional antagonistic effects of XAC on downstream signaling events initiated by adenosine receptor activation.
| Signaling Pathway | Receptor Subtype | Agonist | Experimental System | Measured Effect | XAC Concentration | % Inhibition / Fold Change | Reference(s) |
| cAMP Production | A2A | CGS21680 | RAW264.7 cells | Inhibition of cAMP increase | 1 µM | Complete blockade | [5] |
| Renin Secretion | A1 | N6-cyclohexyladenosine (CHA) | Rat renal cortical slices | Antagonism of CHA-induced inhibition | Ki ≈ 2 nM | - | [6] |
| Renin Secretion | A2 | N6-cyclohexyladenosine (CHA) | Rat renal cortical slices | Antagonism of CHA-induced stimulation | Ki ≈ 50 nM | - | [6] |
| Convulsant Activity | Endogenous Adenosine | - | Male Swiss albino mice | Proconvulsant effect | 39.8 ± 2.0 mg/kg (convulsion threshold) | - | [2][7] |
Signaling Pathways and Experimental Workflows
Figure 1: Adenosine signaling pathways and the antagonistic action of XAC.
Figure 2: Experimental workflow for a competitive radioligand binding assay.
Figure 3: Workflow for a cAMP inhibition assay using XAC.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay Using [3H]XAC
This protocol is designed to determine the binding affinity (Ki) of a test compound for adenosine receptors using [3H]XAC as the radioligand.
Materials:
-
Cell membranes expressing the adenosine receptor of interest
-
[3H]XAC (radioligand)
-
Unlabeled XAC (for determining non-specific binding)
-
Test compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Polyethylenimine (PEI) solution (0.3%)
-
Glass fiber filters (e.g., GF/C)
-
96-well plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in cold lysis buffer and pellet the membranes by centrifugation.[8] Resuspend the pellet in fresh buffer and re-centrifuge.[8] Finally, resuspend the membrane pellet in binding buffer.[8] Determine the protein concentration using a standard protein assay.[8]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of [3H]XAC, 50 µL of binding buffer, and 150 µL of membrane suspension.
-
Non-specific Binding: 50 µL of [3H]XAC, 50 µL of a high concentration of unlabeled XAC (e.g., 10 µM), and 150 µL of membrane suspension.
-
Competitive Binding: 50 µL of [3H]XAC, 50 µL of varying concentrations of the test compound, and 150 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[8]
-
Filtration: Rapidly filter the contents of each well through PEI-pre-soaked glass fiber filters using a cell harvester.[8]
-
Washing: Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.[8]
-
Radioactivity Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity in a scintillation counter.[8]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific [3H]XAC binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of [3H]XAC and Kd is the dissociation constant of [3H]XAC for the receptor.[8]
-
Protocol 2: Measurement of cAMP Inhibition by XAC
This protocol describes how to measure the ability of XAC to inhibit the production of cAMP stimulated by an A2A or A2B receptor agonist.
Materials:
-
Cells expressing A2A or A2B adenosine receptors (e.g., HEK293, CHO)
-
XAC
-
Adenosine receptor agonist (e.g., NECA, CGS21680)
-
Forskolin (optional, for Gi-coupled receptor assays)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell culture medium
-
Assay buffer (e.g., HBSS)
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen)
-
96-well or 384-well plates
-
Plate reader
Procedure:
-
Cell Culture: Plate the cells in a 96- or 384-well plate and grow to the desired confluency.[9]
-
Compound Preparation: Prepare serial dilutions of XAC in assay buffer. Prepare a stock solution of the adenosine agonist at a concentration that gives a submaximal response (e.g., EC80).
-
Pre-incubation with Antagonist: Remove the culture medium and add the diluted XAC solutions to the wells. Incubate for 15-30 minutes at 37°C.[5]
-
Agonist Stimulation: Add the adenosine agonist to the wells (except for the basal control wells) and incubate for an additional 10-15 minutes at 37°C.[5] It is recommended to include a PDE inhibitor like IBMX in the stimulation buffer to prevent cAMP degradation.[10]
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Measurement: Perform the cAMP assay following the kit's protocol.[5]
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the cAMP concentration in each well based on the standard curve.
-
Plot the cAMP concentration against the log concentration of XAC.
-
Determine the IC50 value of XAC for the inhibition of agonist-stimulated cAMP production using non-linear regression analysis.
-
Protocol 3: Western Blot Analysis of XAC's Effect on ERK1/2 Phosphorylation
This protocol outlines the steps to investigate the effect of XAC on adenosine-mediated activation of the ERK1/2 MAPK pathway.
Materials:
-
Cells expressing the adenosine receptor of interest
-
XAC
-
Adenosine receptor agonist
-
Serum-free cell culture medium
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 6-12 hours to reduce basal ERK1/2 phosphorylation.[2]
-
Pre-treat the cells with desired concentrations of XAC for 30 minutes.
-
Stimulate the cells with an adenosine receptor agonist for 5-10 minutes.
-
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples and add Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.[2]
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.[3]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.[3]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
-
Detection:
-
Wash the membrane again with TBST.
-
Incubate the membrane with ECL substrate and detect the chemiluminescent signal using an imaging system.[3]
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe it with an antibody against total ERK1/2.[2]
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2 using densitometry software.
-
Express the results as the ratio of phospho-ERK1/2 to total ERK1/2.
-
Compare the ratios across different treatment conditions to determine the effect of XAC on agonist-induced ERK1/2 phosphorylation.
-
Conclusion
XAC is an indispensable tool for dissecting the complexities of adenosine-mediated signaling. By employing the protocols detailed in these application notes, researchers can effectively characterize the binding properties of novel compounds at adenosine receptors, quantify the functional consequences of receptor antagonism on cAMP signaling, and investigate the modulation of downstream pathways such as the MAPK/ERK cascade. The provided data and workflows offer a comprehensive guide for scientists and drug development professionals aiming to advance our understanding of purinergic signaling in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Activation of adenosine A2A receptor reduces osteoclast formation via PKA- and ERK1/2-mediated suppression of NFκB nuclear translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
- 7. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Structure of the adenosine A2A receptor in complex with ZM241385 and the xanthines XAC and caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Xanthine Amine Congener (XAC) Solubility Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Xanthine (B1682287) Amine Congener (XAC).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and formulation of Xanthine Amine Congener due to its limited aqueous solubility.
Q1: My this compound (XAC) won't dissolve in aqueous buffers. What should I do?
A1: this compound, like many xanthine derivatives, has poor water solubility due to its lipophilic nature (XLogP3 of 2.7) and strong intermolecular hydrogen bonds.[1][2] Direct dissolution in aqueous buffers is often challenging. Here are several strategies to overcome this issue:
-
Use of Co-solvents: Initially, you can attempt to dissolve XAC in a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) before adding it to your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect biological assays.
-
pH Adjustment: The solubility of xanthine derivatives can be pH-dependent. Since XAC has an amine group, its solubility may increase in acidic conditions due to the formation of a more soluble salt. Conversely, the xanthine core can exhibit acidic properties, potentially increasing solubility in alkaline conditions.[3] Experimenting with a range of pH values is recommended.
-
Salt Formation: Using the hydrochloride salt of XAC is a primary strategy for improving aqueous solubility and stability.[4][5][6] Amine hydrochlorides are generally more water-soluble than their corresponding free bases.[6]
-
Formulation Strategies: If the above methods are insufficient or not suitable for your application, more advanced formulation techniques such as the use of cyclodextrins, solid dispersions, or prodrug approaches may be necessary.
Q2: I'm seeing precipitation when I dilute my XAC stock solution into my aqueous assay buffer. How can I prevent this?
A2: This is a common issue when a compound is dissolved in a strong organic solvent (like DMSO) and then diluted into an aqueous medium where its solubility is much lower. This is often referred to as "kinetic" versus "thermodynamic" solubility.[7] To mitigate this:
-
Lower the Stock Concentration: If possible, start with a lower concentration of XAC in your organic solvent stock.
-
Increase the Volume of Aqueous Buffer: Dilute the stock solution into a larger volume of the aqueous buffer more gradually while vortexing or sonicating.
-
Incorporate Surfactants: Adding a small amount of a biocompatible surfactant (e.g., Tween-80) to the aqueous buffer can help to keep the compound in solution.[8]
-
Consider a Different Co-solvent: Sometimes, a different water-miscible organic solvent may lead to better results upon dilution.
Q3: What is the expected aqueous solubility of XAC?
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound hydrochloride.
| Compound | Solvent/Medium | Solubility |
| This compound (hydrochloride) | Dimethylformamide (DMF) | 20 mg/mL |
| This compound (hydrochloride) | Dimethyl Sulfoxide (DMSO) | 20 mg/mL |
| This compound (hydrochloride) | DMSO:PBS (pH 7.2) (1:5) | 0.2 mg/mL[5] |
For comparison, the parent compound, xanthine, has a reported aqueous solubility of approximately 69 mg/L (0.069 mg/mL) at 16°C.[9] Derivatives such as 8-Cyclopentyl-1,3-dipropylxanthine are reported as insoluble in water.[10]
Experimental Protocols for Solubility Enhancement
Below are detailed methodologies for common techniques to improve the aqueous solubility of XAC. These are general protocols that may require optimization for your specific experimental needs.
Preparation of XAC Hydrochloride Salt
Formation of a hydrochloride salt is a straightforward chemical modification to enhance the aqueous solubility of an amine-containing compound like XAC.[5][6]
Objective: To convert the XAC free base into its more water-soluble hydrochloride salt.
Materials:
-
This compound (free base)
-
Anhydrous diethyl ether or another suitable non-polar solvent
-
Hydrochloric acid solution in a non-aqueous solvent (e.g., 2 M HCl in diethyl ether)
-
Stir plate and magnetic stir bar
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Vacuum oven or desiccator
Procedure:
-
Dissolve the XAC free base in a minimal amount of anhydrous diethyl ether.
-
While stirring, slowly add a stoichiometric amount of the hydrochloric acid solution dropwise.
-
A precipitate of the XAC hydrochloride salt should form. Continue stirring for 30-60 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the resulting salt under vacuum to remove residual solvent.
-
Characterize the salt to confirm its identity and purity (e.g., via melting point, NMR, or elemental analysis).
Solid Dispersion via Solvent Evaporation
Solid dispersion involves dispersing the drug in an inert, hydrophilic carrier to increase its dissolution rate.[1][10][11]
Objective: To prepare a solid dispersion of XAC to enhance its aqueous dissolution.
Materials:
-
This compound
-
A hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP K30), Polyethylene glycol (PEG 4000 or 6000))[1]
-
A common volatile solvent in which both XAC and the carrier are soluble (e.g., methanol, ethanol)
-
Rotary evaporator or a shallow dish for solvent evaporation
-
Mortar and pestle
-
Sieves
Procedure:
-
Determine the desired drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 by weight).
-
Dissolve the calculated amounts of XAC and the hydrophilic carrier in the chosen solvent.
-
Evaporate the solvent using a rotary evaporator or by leaving it in a shallow dish in a fume hood until a solid film is formed.
-
Further dry the solid mass in a vacuum oven or desiccator to remove all residual solvent.
-
Pulverize the dried mass using a mortar and pestle.
-
Pass the resulting powder through a sieve to obtain a uniform particle size.
-
Evaluate the dissolution of the solid dispersion in an aqueous buffer compared to the pure drug.
Cyclodextrin (B1172386) Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their cavity, thereby increasing their aqueous solubility.[3][12][13]
Objective: To form an inclusion complex of XAC with a cyclodextrin to improve its water solubility.
Materials:
-
This compound
-
A cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD))
-
Deionized water
-
Magnetic stirrer with heating capabilities
-
Freeze-dryer or oven
Procedure:
-
Prepare an aqueous solution of the cyclodextrin (e.g., HP-β-CD) by dissolving it in deionized water with stirring. Heating may be required to aid dissolution.
-
Once a clear solution is obtained, slowly add the XAC powder to the cyclodextrin solution while stirring continuously. A 1:1 molar ratio is a common starting point.
-
Continue stirring the mixture at a constant temperature (e.g., room temperature or slightly elevated) for 24-72 hours to allow for complex formation.
-
After the stirring period, the solution can be filtered to remove any un-complexed XAC.
-
The aqueous solution containing the inclusion complex is then freeze-dried or evaporated to obtain a solid powder.
-
The resulting powder can be evaluated for its solubility and dissolution characteristics in water.
Visualizations
Experimental Workflow for Solubility Enhancement of XAC
Caption: Workflow for selecting a solubility enhancement strategy for XAC.
Logical Relationship of Solubility Enhancement Techniques
Caption: Overview of strategies to improve the aqueous solubility of XAC.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy]acetamide | 96865-92-8 | Buy Now [molport.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. benchchem.com [benchchem.com]
- 9. Xanthine | C5H4N4O2 | CID 1188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. crsubscription.com [crsubscription.com]
- 12. Study on inclusion complex of cyclodextrin with methyl xanthine derivatives by fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Xanthine Amine Congener (XAC) for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of Xanthine (B1682287) Amine Congener (XAC) in preclinical in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is Xanthine Amine Congener (XAC) and what is its primary mechanism of action?
This compound (XAC) is a potent, non-selective antagonist of adenosine (B11128) receptors (A1, A2A, A2B, and A3).[1] It is a derivative of xanthine, structurally similar to caffeine (B1668208) and theophylline, but it demonstrates a significantly higher affinity for adenosine receptors.[1][2] Its primary mechanism involves blocking these receptors, thereby inhibiting adenosine-induced signaling pathways.[1] This makes XAC a valuable research tool for investigating the physiological and pathophysiological roles of adenosine in various systems, including renal, cardiovascular, and central nervous systems.[1]
Q2: How should I prepare XAC for in vivo administration?
XAC is known for its poor solubility in aqueous solutions.[3] For in vivo studies, it is often necessary to prepare a specific formulation.
-
Solvents: A common approach is to first dissolve XAC in a minimal amount of an organic solvent like Dimethyl sulfoxide (B87167) (DMSO).[3]
-
Vehicle Formulations: Following dissolution in DMSO, the solution is typically diluted with other vehicles to improve tolerability and bioavailability. Common vehicle compositions reported in studies include:
-
Important Consideration: Always ensure the final concentration of the organic solvent (e.g., DMSO) is below toxic levels for the animal model.[3] It is crucial to run a vehicle-only control group to assess any potential effects of the formulation itself.[5][6] For some administration routes, XAC may be dissolved in 0.1 M acetic acid and the pH adjusted to 7.0 with sodium hydroxide.[2]
Q3: What is a recommended starting dose for XAC in a mouse model?
A conservative starting point for initial efficacy studies is often in the range of 10-25 mg/kg, administered daily.[5] However, it is critical to first establish a safe dose range by conducting a Maximum Tolerated Dose (MTD) study in your specific animal model and strain.[5] The MTD is defined as the highest dose that does not cause significant signs of toxicity or more than 20% body weight loss.[5]
Q4: What are the potential toxicities associated with XAC, and how can they be mitigated?
High doses of XAC can lead to significant toxicity. Researchers should be aware of the following:
-
Convulsant Activity: XAC has potent proconvulsant properties.[7] Studies in mice have determined a convulsion threshold of approximately 39.8 mg/kg when infused intravenously.[2][7]
-
Nephrotoxicity (Kidney Toxicity): Off-target accumulation in renal tubules can cause kidney damage.[6]
-
Neurotoxicity: Damage to peripheral neurons may occur, potentially leading to neuropathy.[6]
Mitigation Strategies:
-
Dose Adjustment: If toxicity is observed, immediately reduce the dose by 25-50% or revert to the previously established MTD.[5]
-
Hydration: Ensure animals are adequately hydrated before, during, and after administration to promote renal clearance.[6]
-
Protective Co-therapies: Consider co-administration of nephroprotective agents like N-acetylcysteine (NAC) or neuroprotective agents like vitamin E to counteract damage.[6]
-
Monitoring: Closely monitor animals for clinical signs of toxicity, such as changes in posture, activity, fur texture, and body weight.[5]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with XAC.
| Issue | Potential Cause | Recommended Troubleshooting Step |
| Unexpected Toxicity or Mortality | Dose is above the MTD. | Immediately reduce the dose by 25-50% or revert to the established MTD.[5] |
| Vehicle Toxicity. | Run a vehicle-only control group to assess the tolerability of the formulation. Consider alternative, less toxic vehicles.[5][6] | |
| Lack of Efficacy at a Well-Tolerated Dose | Insufficient Drug Exposure. | Perform pharmacokinetic (PK) analysis to measure plasma and tumor concentrations of XAC. The dose may need to be increased if exposure is suboptimal.[5] |
| Poor Bioavailability. | Investigate alternative formulations or routes of administration to improve absorption.[5] Strategies can include particle size reduction or creating amorphous solid dispersions.[8][9] | |
| Target Not Inhibited. | For studies involving signaling, assess relevant downstream biomarkers (e.g., p-ERK for MEK inhibitors) in tissue to confirm target engagement. The dose or dosing frequency may need adjustment.[5] | |
| Tumor Model Resistance. | The selected xenograft model may have intrinsic resistance. Consider screening XAC against a panel of different cell line-derived models.[5] | |
| Inconsistent Results Between Animals | Dosing Inaccuracies. | Ensure precise and consistent administration of XAC, particularly with techniques like oral gavage.[5] |
| Variability in Tumor Size at Baseline. | For tumor studies, randomize animals into treatment groups only after tumors have reached a specific, uniform size (e.g., 100-150 mm³).[5] | |
| Animal Health Issues. | Closely monitor the overall health of the animals, as underlying health issues can impact treatment response and introduce variability.[5] |
Data Presentation
Table 1: Reported In Vivo Dosages for XAC and Related Studies
| Animal Model | Compound | Dosage | Administration Route | Key Findings / Study Type | Reference |
| BALB/c Nude Mice | Compound XAC | 10, 25, 50, 75, 100 mg/kg | Oral Gavage | Maximum Tolerated Dose (MTD) Study | [5] |
| BALB/c Nude Mice | Compound XAC | 12.5, 25, 50 mg/kg | Oral Gavage | Dose-Response Efficacy Study | [5] |
| Swiss Albino Mice | XAC | 39.8 +/- 2.0 mg/kg | Intravenous Infusion | Convulsion Threshold Determination | [2][7] |
| Sprague-Dawley Rats | XAC | 0.2 µmol/kg (priming), 2 nmol/min/kg (infusion) | Intravenous | Reversal of adenosine-induced antidiuresis | [1] |
| C57BL/6J-Apc Mice | SSTC3 (Wnt inhibitor) | 10 mg/kg | Intraperitoneal (i.p.) | Efficacy in intestinal polyposis model | [4] |
| CD-1 Nude Mice | SSTC3 (Wnt inhibitor) | 25 mg/kg | Intraperitoneal (i.p.) | Efficacy in HCT116 xenograft model | [4] |
Table 2: XAC Receptor Affinity and Solubility
| Parameter | Value | Species/System | Reference |
| Receptor Affinity (IC50) | |||
| A1 Adenosine Receptor | 1.8 nM | Not Specified | |
| A2 Adenosine Receptor | 114 nM | Not Specified | |
| Solubility | |||
| DMSO | ~50 mg/mL (100 mM) | N/A | |
| Aqueous Solutions | Poorly soluble | N/A | [3] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of XAC that can be administered without causing dose-limiting toxicity.[5]
Methodology:
-
Animal Model: Use the same species and strain of mice as intended for efficacy studies (e.g., BALB/c nude mice).[5]
-
Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 4-5 escalating dose groups of XAC (e.g., 10, 25, 50, 75, 100 mg/kg).[5]
-
Administration: Administer XAC or vehicle daily via the intended route (e.g., oral gavage) for 14 consecutive days.[5]
-
Monitoring:
-
Endpoint Analysis: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis. Perform gross necropsy and collect major organs for histopathological examination.[5]
-
MTD Determination: The MTD is defined as the highest dose that does not cause greater than 20% body weight loss or significant, lasting clinical signs of toxicity.[5]
Protocol 2: Dose-Response Efficacy Study (Xenograft Model)
Objective: To determine the optimal therapeutic dose of XAC by evaluating its anti-tumor activity at various concentrations.
Methodology:
-
Cell Culture & Implantation: Culture tumor cells (e.g., HCT116) and implant them subcutaneously into the flank of immunocompromised mice (e.g., CD-1 nude mice).[4]
-
Tumor Growth and Randomization: Allow tumors to grow to a mean size of 100-150 mm³. Randomize mice into treatment groups (n=8-10 per group).[4][5]
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: XAC (Low dose, e.g., 12.5 mg/kg)
-
Group 3: XAC (Medium dose, e.g., 25 mg/kg)
-
Group 4: XAC (High dose, near MTD, e.g., 50 mg/kg)[5]
-
-
Dosing and Monitoring:
-
Endpoint: The study is typically terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³).[5]
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control. Analyze data for statistical significance.[5]
Visualizations
Caption: XAC acts as an antagonist, blocking adenosine from binding to its receptor.
Caption: A typical workflow for in vivo dose optimization studies.
Caption: A logical flow for troubleshooting a lack of in vivo efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. POTENT CONVULSANT ACTIONS OF THE ADENOSINE RECEPTOR ANTAGONIST, this compound (XAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Potent convulsant actions of the adenosine receptor antagonist, this compound (XAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Solubility and Stability Enhanced Oral Formulations for the Anti-Infective Corallopyronin A - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in XAC competition binding assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during XAC competition binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a competition binding assay?
A competition binding assay is a technique used to measure the affinity of a ligand (the "competitor" or "test compound") for a receptor. In this assay, a labeled ligand with a known affinity (often a radioligand or fluorescent ligand) and an unlabeled test compound compete for binding to a target receptor. By measuring the amount of labeled ligand bound at various concentrations of the unlabeled competitor, the assay determines the competitor's ability to displace the labeled ligand. This displacement is then used to calculate the competitor's binding affinity, typically expressed as an IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand) or a Ki (the inhibitory constant).[1][2]
Q2: My assay is showing high non-specific binding. What are the potential causes and solutions?
High non-specific binding (NSB) can mask the specific binding signal, leading to inaccurate results.[3] Ideally, NSB should be less than 50% of the total binding.[3]
| Potential Cause | Troubleshooting Solution |
| Inadequate Blocking | Incorporate or optimize the concentration of blocking agents like Bovine Serum Albumin (BSA) or non-fat dry milk in the assay buffer to reduce binding to non-receptor components.[4] |
| Suboptimal Buffer Composition | Modify the assay buffer. Adjusting the pH or ionic strength can reduce non-specific interactions. Consider adding detergents like Tween-20 or Triton X-100 to the wash buffer.[5] |
| Excessive Radioligand Concentration | Use a lower concentration of the labeled ligand. A common starting point is a concentration at or below its dissociation constant (Kd).[3] |
| Hydrophobic Ligand | Hydrophobic ligands tend to exhibit higher non-specific binding. Modifying the assay buffer with detergents can help mitigate this.[3] |
| Issues with Filters (Filtration Assays) | Pre-soak filters in a blocking agent solution (e.g., polyethyleneimine for radioligands) to reduce ligand binding to the filter itself.[3] |
Q3: I am observing a very low or no specific binding signal. What should I investigate?
A weak or absent specific binding signal can make data interpretation impossible. Several factors could be at play.
| Potential Cause | Troubleshooting Solution |
| Degraded Receptor | Ensure proper storage and handling of the cell membrane preparation. Perform quality control, such as a Western blot, to confirm receptor integrity. |
| Low Receptor Concentration | Increase the amount of cell membrane preparation per well to provide more binding sites.[6] |
| Inactive Receptor | Verify that the receptor is active and correctly folded. This can be a particular issue with newly prepared or stored membrane fractions. |
| Degraded Labeled Ligand | Check the age and storage conditions of your labeled ligand. Degradation can lead to a loss of binding activity. |
| Insufficient Incubation Time | Ensure the incubation time is sufficient for the binding reaction to reach equilibrium. This should be determined empirically.[3] |
Q4: My results are inconsistent between replicate wells and experiments. What are the common sources of variability?
Inconsistent results can undermine the reliability of your findings. The following are common culprits.[6]
| Source of Variability | Mitigation Strategy |
| Pipetting Errors | Ensure pipettes are properly calibrated. Use low-retention tips, especially for small volumes. Prepare a master mix for reagents to be dispensed across multiple wells to ensure consistency.[6] |
| Inconsistent Cell/Membrane Preparation | Ensure the membrane preparation is homogenous before aliquoting. Perform a protein concentration assay (e.g., Bradford or BCA assay) to add a consistent amount of protein to each well.[6] |
| Temperature Fluctuations | Use a calibrated incubator or water bath to maintain a constant temperature during incubation.[6] |
| Incomplete Washing | Optimize the washing steps to ensure complete removal of unbound ligand. Increase the wash buffer volume or the number of washes.[6] |
Experimental Protocols
Protocol 1: Cell Membrane Preparation for XAC Binding Assay
This protocol outlines the steps for preparing a crude cell membrane fraction from cultured cells expressing the XAC receptor.
-
Cell Harvesting:
-
Culture cells expressing the XAC receptor to approximately 80-90% confluency.
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Harvest the cells by scraping in ice-cold PBS and transfer to a centrifuge tube.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.[7]
-
Discard the supernatant.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.2, supplemented with protease inhibitors).[7]
-
Homogenize the cells on ice using a mechanical homogenizer or by sonication.
-
-
Membrane Isolation:
-
Washing and Storage:
-
Resuspend the membrane pellet in fresh homogenization buffer and repeat the high-speed centrifugation step.
-
Resuspend the final pellet in a storage buffer (e.g., 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgCl2, 10% sucrose, pH 7.4).[8]
-
Determine the protein concentration using a standard protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.[8]
-
Protocol 2: XAC Competition Binding Assay
This protocol provides a general framework for performing a competition binding assay using a labeled ligand and an unlabeled competitor.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[9]
-
Labeled Ligand Solution: Prepare a working solution of the labeled ligand at a concentration of approximately its Kd value in the assay buffer.
-
Unlabeled Competitor Stock Solutions: Prepare a serial dilution of the unlabeled competitor in the assay buffer.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Total Binding Wells: Add the membrane preparation, labeled ligand, and assay buffer.
-
Non-Specific Binding (NSB) Wells: Add the membrane preparation, labeled ligand, and a high concentration of an unlabeled ligand known to bind to the receptor to saturate the specific binding sites.
-
Competitor Wells: Add the membrane preparation, labeled ligand, and varying concentrations of the unlabeled test compound.
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[9] Gentle agitation may be required.
-
-
Separation of Bound and Free Ligand:
-
Quantification:
-
For radioligand assays, place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[3]
-
For fluorescent ligand assays, measure the fluorescence of the filters using an appropriate plate reader.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the competitor concentration.
-
Fit the data using non-linear regression to a one-site competition model to determine the IC50 value.[10]
-
The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.[11]
-
Visualizations
References
- 1. support.nanotempertech.com [support.nanotempertech.com]
- 2. nicoyalife.com [nicoyalife.com]
- 3. benchchem.com [benchchem.com]
- 4. swordbio.com [swordbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Ligand (biochemistry) - Wikipedia [en.wikipedia.org]
Stability of Xanthine amine congener in different buffer solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of Xanthine (B1682287) Amine Congener (XAC) in different buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Xanthine Amine Congener (XAC) in aqueous solutions?
Q2: How should I prepare stock solutions of XAC?
A2: XAC is soluble in organic solvents like DMSO and DMF. For aqueous buffers, using the hydrochloride salt can improve solubility. It is recommended to prepare concentrated stock solutions in a suitable organic solvent (e.g., DMSO) and then dilute them into the desired aqueous buffer for experiments. Stock solutions should be stored at -20°C or lower for long-term stability.
Q3: What is the recommended pH range for working with XAC solutions?
A3: The optimal pH for the stability of similar small molecules is often in the mid-pH range (around 6-7). Extreme pH values (highly acidic or alkaline) should be avoided as they can lead to the degradation of xanthine derivatives. For instance, studies on other small molecule inhibitors have shown the least stability at pH < 3 and > 8.
Q4: How does temperature affect the stability of XAC?
A4: Elevated temperatures can accelerate the degradation of xanthine derivatives. It is advisable to store XAC solutions, especially in aqueous buffers, at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures. For long-term storage, -80°C is preferable. Avoid repeated freeze-thaw cycles, which can degrade the compound.
Q5: Is XAC sensitive to light?
A5: Photostability data for XAC is not explicitly available. However, as a general precaution for organic molecules, it is recommended to protect XAC solutions from direct light exposure by using amber vials or covering the containers with aluminum foil, especially during long-term storage and experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of XAC in the working solution. | Prepare fresh working solutions from a frozen stock for each experiment. Verify the stability of XAC in your specific buffer system and experimental conditions using a stability-indicating assay like HPLC. |
| Precipitation of XAC in aqueous buffer | Low aqueous solubility of the free base form. | Use the hydrochloride salt of XAC for better solubility. Alternatively, prepare a high-concentration stock in DMSO and dilute it to the final concentration in the aqueous buffer, ensuring the final DMSO concentration is compatible with your assay. |
| Loss of compound activity over time | Instability in the storage or experimental buffer. | Assess the stability of XAC in your buffer of choice over the experimental timeframe. Consider using a buffer with a pH between 6 and 7.5. Store all solutions at appropriate low temperatures. |
| Unexpected peaks in analytical analysis (e.g., HPLC) | Presence of degradation products. | Conduct forced degradation studies (e.g., exposure to acid, base, heat, oxidation, light) to identify potential degradation products and develop an analytical method that can resolve XAC from these impurities. |
Experimental Protocols
Protocol 1: General Preparation of XAC Stock Solution
-
Weighing: Accurately weigh the desired amount of XAC powder (preferably the hydrochloride salt for aqueous applications).
-
Dissolution: Dissolve the XAC powder in a minimal amount of a suitable organic solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.
-
Storage: Aliquot the stock solution into small, single-use volumes in amber vials and store at -20°C or -80°C for long-term storage.
Protocol 2: Stability Testing of XAC in a Buffer Solution using HPLC
This protocol outlines a general procedure to assess the stability of XAC in a specific buffer.
-
Preparation of XAC Solution: Prepare a solution of XAC in the buffer of interest at a known concentration (e.g., 100 µM) from a concentrated stock solution.
-
Initial Analysis (T=0): Immediately analyze the freshly prepared solution using a validated stability-indicating HPLC method to determine the initial concentration and purity of XAC.
-
Incubation: Store aliquots of the XAC solution under different conditions to be tested (e.g., 4°C, 25°C, 40°C) and protect from light.
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each storage condition and analyze it by HPLC.
-
Data Analysis: Quantify the peak area of XAC at each time point. Calculate the percentage of XAC remaining relative to the initial concentration (T=0). A significant decrease in the peak area or the appearance of new peaks indicates degradation.
Table 1: Example Data Presentation for XAC Stability Study
| Time (hours) | % XAC Remaining (4°C) | % XAC Remaining (25°C) | % XAC Remaining (40°C) |
| 0 | 100 | 100 | 100 |
| 4 | 99.8 | 98.5 | 95.2 |
| 8 | 99.5 | 97.1 | 90.8 |
| 12 | 99.2 | 95.8 | 86.3 |
| 24 | 98.9 | 91.5 | 75.1 |
| 48 | 98.1 | 83.2 | 58.9 |
Visualizations
Adenosine (B11128) Receptor Signaling Pathway
This compound (XAC) is a non-selective antagonist of adenosine receptors. These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes. The diagram below illustrates the general signaling pathway that XAC inhibits.
References
Overcoming low signal-to-noise ratio in [3H]XAC binding experiments
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers overcome low signal-to-noise ratios in [3H]Xanthine Amine Congener ([3H]XAC) binding experiments.
Troubleshooting Guide: Enhancing Signal-to-Noise Ratio
A low signal-to-noise ratio in a [3H]XAC binding assay can stem from two primary issues: high non-specific binding (NSB) or low specific binding. The ideal signal (specific binding) to noise (non-specific binding) ratio should be high, with NSB constituting less than 50% of the total binding.[1] This guide will help you diagnose and resolve the underlying causes of a poor signal.
Question: How do I diagnose the cause of my low signal-to-noise ratio?
Answer: Start by examining the raw counts per minute (CPM) from your experiment for three key conditions: total binding, non-specific binding (NSB), and background (filters only).
-
High Non-Specific Binding (NSB): If the CPM for your NSB samples (those with a high concentration of an unlabeled competitor) are excessively high, this is your primary issue. High NSB can mask the specific binding signal.[1]
-
Low Specific Binding: If NSB is low, but the total binding is not significantly higher, the problem lies with achieving adequate specific binding to the adenosine (B11128) receptors.
-
Low Total Counts: If all your counts are low, it could indicate issues with the radioligand itself, the receptor preparation, or the detection method.
Below is a troubleshooting workflow to help you systematically address these issues.
Frequently Asked Questions (FAQs)
High Non-Specific Binding (NSB)
Q1: What are the most common causes of high non-specific binding?
A1: High NSB is often caused by the radioligand binding to components other than the target receptor, such as lipids, other proteins, or the filter itself.[1] Key causes include:
-
Radioligand Concentration Too High: Using [3H]XAC at concentrations significantly above its dissociation constant (Kd) can increase NSB.[1]
-
Excessive Membrane Protein: Too much protein in the assay can increase the number of non-specific sites available for the ligand to bind.[1]
-
Hydrophobic Interactions: [3H]XAC, like other hydrophobic ligands, has a tendency to stick non-specifically to plasticware and filters.[1]
-
Inadequate Washing: Insufficient or slow washing after incubation fails to effectively remove unbound radioligand.
Q2: How can I modify my assay buffer to reduce NSB?
A2: Adjusting the buffer composition is a powerful way to reduce NSB.[2] Consider the following additives:
-
Bovine Serum Albumin (BSA): Adding BSA (typically 0.1% to 1%) can block non-specific sites on the filter and assay tubes.[2]
-
Increased Salt Concentration: Higher concentrations of salts like NaCl can disrupt electrostatic interactions that contribute to NSB.[2]
-
Non-ionic Surfactants: Low concentrations of surfactants like Tween-20 can reduce NSB caused by hydrophobic interactions.[2]
Low Specific Binding
Q3: My non-specific binding is low, but my total binding is also very low. What should I do?
A3: This indicates a problem with the specific interaction between [3H]XAC and the adenosine receptor.
-
Verify Receptor Expression: First, confirm that your membrane preparation contains a sufficient quantity of active adenosine receptors. The receptor density may be too low, or the receptors may have degraded during preparation.[1]
-
Optimize Incubation Conditions: Ensure the assay has reached equilibrium. You may need to increase the incubation time or adjust the temperature.[1] While lower temperatures can sometimes reduce NSB, they also slow the association rate, potentially requiring longer incubation times to reach equilibrium.[3]
-
Check Radioligand Integrity: Verify the radiochemical purity and specific activity of your [3H]XAC stock. Degradation can lead to a loss of binding affinity.[1]
-
Remove Endogenous Ligands: Endogenous adenosine in your tissue preparation can compete with [3H]XAC for the receptor binding site. The addition of adenosine deaminase (ADA) to the assay buffer will break down endogenous adenosine and can significantly increase specific binding.[4][5]
Q4: Why is adding Adenosine Deaminase (ADA) important for [3H]XAC binding?
A4: Adenosine Deaminase (ADA) is an enzyme that catalyzes the conversion of adenosine to inosine.[4] Since [3H]XAC is a ligand for adenosine receptors, any endogenous adenosine present in your cell or tissue preparation will compete for the binding sites, leading to an underestimation of specific binding. By adding ADA, you remove this competition, allowing for a more accurate measurement of [3H]XAC binding.
Quantitative Impact of Troubleshooting Steps
The following table summarizes potential optimization strategies and their likely impact on the components of your binding assay. The values are illustrative examples of how each parameter can affect the outcome.
| Parameter Adjusted | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | Signal:Noise Ratio | Rationale |
| Baseline (Poor) | 1500 | 1000 | 500 | 0.5 : 1 | High NSB masks the specific signal. |
| ↓ [3H]XAC Conc. | 900 | 400 | 500 | 1.25 : 1 | Reduces both total and NSB, improving the ratio.[1] |
| ↓ Protein Amount | 1200 | 600 | 600 | 1 : 1 | Lowers the number of non-specific sites.[1] |
| + 0.5% BSA | 1450 | 500 | 950 | 1.9 : 1 | Blocks non-specific sites on filters and tubes.[2] |
| + ADA Enzyme | 2500 | 1050 | 1450 | 1.38 : 1 | Increases specific binding by removing endogenous adenosine.[4] |
| Optimized Assay | 2200 | 450 | 1750 | 3.89 : 1 | A combination of strategies yields the best result. |
Experimental Protocols & Workflows
Standard [3H]XAC Filtration Binding Assay Protocol
This protocol provides a general framework for a competitive binding assay using a filtration method.[6][7] Optimization of protein concentration, ligand concentration, and incubation time is critical.
1. Membrane Preparation: a. Culture and harvest cells expressing the target adenosine receptor (e.g., HEK-293 or CHO cells).[6] b. Homogenize cells in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[6] c. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.[7] d. Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[7] e. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. f. Resuspend the final pellet in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.[7][8]
2. Assay Setup (96-well plate format): a. Total Binding: Add 50 µL assay buffer, 50 µL [3H]XAC solution, and 150 µL of the membrane preparation to designated wells. b. Non-Specific Binding: Add 50 µL of a high concentration of an unlabeled competitor (e.g., 100 µM NECA), 50 µL [3H]XAC solution, and 150 µL of membrane preparation.[9] c. Test Compound: For competition assays, add 50 µL of the test compound at various concentrations, 50 µL [3H]XAC solution, and 150 µL of membrane preparation.
3. Incubation: a. Incubate the plate for a predetermined time (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C or 4°C) to reach equilibrium.[7][10] Gentle agitation may be required.
4. Termination and Filtration: a. Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethylenimine (PEI) to reduce non-specific filter binding.[7] b. Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.[7]
5. Detection and Analysis: a. Dry the filters completely.[6] b. Place filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[6] c. Calculate specific binding by subtracting the non-specific binding from the total binding.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 3. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. novusbio.com [novusbio.com]
- 5. Adenosine Deaminase (ADA) Activity Assay Kit - Elabscience® [elabscience.com]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. GraphPad Prism 10 Curve Fitting Guide - Nonspecific binding [graphpad.com]
- 10. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing Xanthine amine congener
Welcome to the technical support center for Xanthine (B1682287) Amine Congener (XAC). This resource is designed to assist researchers, scientists, and drug development professionals with best practices for handling, storing, and utilizing XAC in experimental settings. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the safety of laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: What is Xanthine Amine Congener (XAC)?
A1: this compound (XAC) is a synthetic organic compound that acts as a potent, non-selective antagonist for adenosine (B11128) receptors (A1, A2A, A2B, and A3).[1][2] Its chemical structure is based on a xanthine core, and it features a functionalized amine chain that allows for conjugation with various molecular probes, such as fluorophores.[1] This makes it a valuable tool for studying purinergic signaling in various physiological and pathological contexts.[1][3]
Q2: What are the primary research applications of XAC?
A2: XAC is widely used in biomedical research, including:
-
Renal Function Studies: Investigating the role of adenosine in regulating kidney function.[2]
-
Cardiovascular Research: Studying the effects of adenosine on heart rate, blood pressure, and vascular tone.[2]
-
Neuroscience Research: Probing the role of adenosine receptors in neurotransmission and behavior.[2]
-
Receptor Binding Assays: Tritiated XAC ([³H]XAC) is used as a radioligand to quantify adenosine A2A receptors.[2]
-
Apoptosis Studies: Serving as a tool to investigate the mechanisms of programmed cell death.[2]
Q3: What are the recommended storage conditions for XAC?
A3: Proper storage is crucial for maintaining the stability and efficacy of XAC.
-
Solid Form: Store the solid compound at room temperature.[4]
-
Stock Solutions: Once prepared, aliquot stock solutions and store them at -20°C for up to one month or -80°C for up to six months.[5] It is important to use sealed storage and protect the compound from moisture and light.[5] Avoid repeated freeze-thaw cycles to prevent degradation.[5]
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of XAC in Solution
-
Problem: You are experiencing difficulty dissolving XAC, or the compound precipitates out of solution during your experiment.
-
Possible Causes & Solutions:
-
Improper Solvent Selection: XAC hydrochloride is soluble in DMSO and DMF.[4] Ensure you are using an appropriate solvent.
-
Low Temperature: Solubility can be temperature-dependent. To aid dissolution, you can warm the solution to 37°C.[4]
-
Insufficient Mixing: Vigorous mixing is essential for proper dissolution. Sonication can be used to enhance solubility.[4][5]
-
Solution Instability: If precipitation occurs during an experiment, it may be due to changes in temperature or pH. Ensure the experimental buffer is compatible with the XAC solution.
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Problem: Your experimental results are not reproducible, or you are observing effects that are inconsistent with the known pharmacology of XAC.
-
Possible Causes & Solutions:
-
Compound Degradation: Improper storage of XAC stock solutions (e.g., repeated freeze-thaw cycles) can lead to degradation and reduced activity.[5] Always use freshly prepared solutions or properly stored aliquots.
-
Incorrect Concentration: Verify the calculations for your dilutions and ensure the accuracy of your pipetting.
-
Vehicle Effects: The solvent used to dissolve XAC (e.g., DMSO) can have its own biological effects. Always include a vehicle control group in your experiments to account for these potential effects.[2]
-
Data Presentation
Physicochemical Properties of XAC
| Property | Value |
| IUPAC Name | N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide |
| Molecular Formula | C₂₁H₂₈N₆O₄ |
| Molecular Weight | 428.49 g/mol |
| CAS Number | 96865-92-8 |
| Appearance | White solid |
| Purity | ≥95% |
Source:[1]
Receptor Binding Affinity of XAC
| Receptor/System | Kᵢ Value |
| A1 Adenosine Receptor (Rat Brain Membranes) | ~1.6 nM |
Source:[2]
Solubility of XAC Hydrochloride
| Solvent | Solubility |
| DMSO | 20 mg/mL |
| DMF | 20 mg/mL |
| DMSO:PBS (pH 7.2) (1:5) | 0.2 mg/mL |
Source:[6]
Experimental Protocols
Protocol 1: Preparation of a 10 mM XAC Stock Solution in DMSO
Materials:
-
This compound (XAC) hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO)
Methodology:
-
Weigh out the required amount of XAC hydrochloride. For example, to prepare 1 mL of a 10 mM solution, you will need 4.65 mg of XAC hydrochloride (Formula Weight: 465.0 g/mol ).
-
Add the appropriate volume of DMSO to the solid XAC. For a 10 mM solution, this would be 1 mL.
-
Vortex or sonicate the solution until the XAC is completely dissolved. If necessary, warm the solution to 37°C to aid dissolution.[4]
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.[5]
Protocol 2: Synthesis of a Fluorescent XAC Derivative (XAC-BY630)
Materials:
-
This compound (XAC)
-
BODIPY™ 630/650-X, succinimidyl ester
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Reverse-phase High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer
Methodology:
-
Dissolution: Dissolve XAC in anhydrous DMF.[1]
-
Base Addition: Add triethylamine (TEA) to the solution to act as a base. This deprotonates the primary amine of XAC, facilitating nucleophilic attack.[1]
-
Fluorophore Addition: To the stirred solution, add a solution of BODIPY™ 630/650-X, succinimidyl ester in anhydrous DMF.[1]
-
Reaction: Allow the reaction to proceed at room temperature in the dark for several hours to overnight.[1] Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.[1]
-
Purification: Purify the reaction mixture using reverse-phase HPLC to isolate the fluorescently labeled product, XAC-BY630.[1]
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.[1]
Visualizations
References
How to determine the optimal incubation time for [3H]XAC binding
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on determining the optimal incubation time for [3H]XAC (Xanthine Amine Congener) binding assays. [3H]XAC is a high-affinity antagonist radioligand commonly used to label adenosine (B11128) receptors, particularly the A1 and A2 subtypes.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of determining the optimal incubation time for [3H]XAC binding?
A1: The primary goal is to establish the time required for the binding of [3H]XAC to the target adenosine receptors to reach a state of equilibrium. At equilibrium, the rate of association of the radioligand with the receptor equals the rate of dissociation. Conducting binding assays at equilibrium is crucial for the accurate determination of binding parameters such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[5]
Q2: What are the key factors that can influence the optimal incubation time for [3H]XAC?
A2: Several factors can affect the time it takes to reach binding equilibrium:
-
Temperature: Lower incubation temperatures will generally slow down the binding kinetics, requiring longer incubation times to reach equilibrium. Conversely, higher temperatures can shorten the required time, but may also risk receptor degradation.
-
Concentration of Radioligand and Receptor: The concentrations of both [3H]XAC and the receptor source (e.g., membrane preparation) will influence the binding rate.
-
Affinity of the Radioligand: [3H]XAC is a high-affinity antagonist, which typically means it will bind tightly to the receptor.[1][2]
-
Buffer Composition: The pH, ionic strength, and presence of divalent cations in the assay buffer can all impact receptor conformation and ligand binding.
Q3: What is a reasonable starting point for an incubation time-course experiment with [3H]XAC?
A3: Based on published data for similar adenosine receptor binding assays, a broad time course is recommended. A typical starting range could include time points such as 5, 15, 30, 60, 90, 120, and 180 minutes. Some studies have used incubation times of 60 minutes for [3H]XAC binding to rabbit striatal A2-adenosine receptors.[3]
Q4: How does incubation time relate to non-specific binding?
A4: While the primary goal is to reach equilibrium for specific binding, excessively long incubation times can sometimes lead to an increase in non-specific binding. It is important to find a balance where specific binding is at a steady state without a significant increase in the non-specific signal. Shorter incubation times can sometimes be a strategy to reduce high non-specific binding, provided that equilibrium for specific binding is still achieved.
Experimental Protocol: Determining Optimal Incubation Time
This protocol outlines an association kinetic experiment to determine the time required to reach equilibrium for [3H]XAC binding.
1. Preparation of Reagents and Materials:
-
Receptor Source: Prepare cell membranes from a tissue or cell line known to express the adenosine receptor of interest (e.g., rat brain cortex for A1 receptors, rabbit striatum for A2 receptors).[3][6] The protein concentration of the membrane preparation should be determined using a standard protein assay.
-
[3H]XAC Radioligand: Prepare a working solution of [3H]XAC at a concentration that is typically at or below the Kd value (e.g., 1-2 nM).[1][3]
-
Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 7.4.[3]
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled adenosine receptor antagonist, such as theophylline (B1681296) or unlabeled XAC, to determine non-specific binding.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B) are commonly used.
-
Scintillation Counter and Cocktail.
2. Experimental Procedure:
-
Assay Setup: The experiment should be performed in triplicate for each time point. For each time point, you will have tubes for total binding and non-specific binding.
-
Total Binding Tubes: Add the assay buffer, the [3H]XAC working solution, and the membrane preparation.
-
Non-specific Binding Tubes: Add the assay buffer, the [3H]XAC working solution, the non-specific binding control, and the membrane preparation.
-
Initiate Binding: Start the incubation by adding the membrane preparation to the tubes. It is crucial to start all tubes for a given time point simultaneously.
-
Incubation: Incubate the tubes at a constant temperature (e.g., 24°C or 30°C) with gentle agitation for a series of time points (e.g., 5, 15, 30, 60, 90, 120, 180 minutes).[3][7]
-
Termination of Binding: At each designated time point, rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters.
-
Washing: Immediately wash the filters with a sufficient volume of ice-cold wash buffer to remove unbound radioligand. The number of washes should be optimized to minimize dissociation of specifically bound ligand while effectively removing non-specifically bound ligand.
-
Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: For each time point, subtract the average counts per minute (CPM) of the non-specific binding replicates from the average CPM of the total binding replicates.
-
Plot the Data: Plot the specific binding (in CPM or fmol/mg protein) as a function of incubation time.
-
Determine Equilibrium: The optimal incubation time is the point at which the specific binding reaches a plateau and no longer increases with time. This indicates that the binding reaction has reached equilibrium.
Data Presentation
Table 1: Example Data for Determining Optimal Incubation Time for [3H]XAC Binding
| Incubation Time (minutes) | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) |
| 5 | 1500 | 300 | 1200 |
| 15 | 3200 | 350 | 2850 |
| 30 | 5500 | 400 | 5100 |
| 60 | 7800 | 450 | 7350 |
| 90 | 8500 | 500 | 8000 |
| 120 | 8600 | 550 | 8050 |
| 180 | 8650 | 600 | 8050 |
Note: The above data is hypothetical and for illustrative purposes only.
Mandatory Visualizations
Caption: Workflow for determining the optimal incubation time for [3H]XAC binding.
Caption: Simplified adenosine receptor signaling pathway and the role of [3H]XAC.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No plateau is reached; specific binding continues to increase. | The longest incubation time point is insufficient to reach equilibrium. | Extend the incubation time course to include later time points (e.g., 4, 6, or even 24 hours). |
| High non-specific binding (>30% of total binding). | The concentration of [3H]XAC is too high. The radioligand is hydrophobic, leading to binding to non-receptor components. Inadequate washing. | Reduce the concentration of [3H]XAC. Add a blocking agent like bovine serum albumin (BSA) to the assay buffer. Increase the number or volume of washes with ice-cold buffer. |
| Low specific binding signal. | The concentration of the receptor source is too low. The receptor has degraded due to improper handling or storage. The specific activity of the radioligand is low. | Increase the amount of membrane protein in the assay. Ensure proper storage and handling of the receptor preparation. Use a radioligand with a higher specific activity. |
| High variability between replicates. | Inconsistent pipetting. Inconsistent timing of incubation or washing steps. Uneven suspension of membrane preparation. | Use calibrated pipettes and ensure consistent technique. Process all replicates for a given time point in a consistent and rapid manner. Ensure the membrane stock is well-mixed before aliquoting. |
| Specific binding decreases at later time points. | Receptor degradation during the long incubation period. Radioligand degradation. | Consider performing the incubation at a lower temperature. Add protease inhibitors to the assay buffer. Ensure the radioligand is within its recommended shelf life. |
References
- 1. Autoradiographic localization of mouse brain adenosine receptors with an antagonist ([3H]this compound) ligand probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Autoradiographic localization of mouse brain adenosine receptors with an antagonist ([3H]this compound) ligand probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [3H]XAC (this compound) IS A RADIOLIGAND FOR A2-ADENOSINE RECEPTORS IN RABBIT STRIATUM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [<sup>3</sup>H]XAC | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Mitigating Convulsant Effects of XAC in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xanthine (B1682287) Amine Congener (XAC) in animal studies. The focus is on understanding and mitigating the convulsant effects of this potent adenosine (B11128) receptor antagonist.
Troubleshooting Guides & FAQs
Q1: We are observing unexpected seizures or a lower-than-expected seizure threshold in our animal models when administering XAC. What could be the cause?
A1: Several factors could be contributing to this issue:
-
Co-administration of Adenosine Agonists: Pre-treatment with adenosine receptor agonists such as 2-chloroadenosine, N6-cyclohexyladenosine, or 5'-N-ethylcarboxamido-adenosine can significantly decrease the seizure threshold of XAC.[1][2] Ensure that no such compounds are being administered concurrently or have been used in the animals recently.
-
Route of Administration: The convulsant properties of XAC are highly dependent on the route of administration. Intravenous (i.v.) infusion has been shown to be a potent method for inducing seizures, while intraperitoneal (i.p.) administration may not demonstrate convulsant properties due to the drug coming out of solution and sequestering locally in the peritoneal cavity.[2]
-
Animal Strain and Sex: The original studies characterizing the convulsant effects of XAC used male Swiss albino mice.[1][2] Different strains or sexes of animals may have varying sensitivities to XAC.
Q2: How can we mitigate the convulsant effects of XAC in our experiments?
A2: The most effective reported method for mitigating the convulsant effects of XAC is the pre-treatment with a benzodiazepine (B76468) agonist.
-
Diazepam Pre-treatment: Administration of diazepam (5 mg/kg, i.p.) 20 minutes prior to XAC infusion has been shown to significantly increase the seizure threshold to XAC in mice.[1][2] This suggests that enhancing GABAergic inhibition can counteract the pro-convulsant effects of XAC.
Q3: We are considering using an adenosine uptake blocker to increase endogenous adenosine levels to counteract XAC. Is this a viable strategy?
A3: Based on available research, this is unlikely to be an effective strategy. Pre-treatment with adenosine uptake blockers like 6-nitrobenzylthioinosine or dipyridamole (B1670753) did not significantly affect the seizure threshold to XAC.[1][2]
Q4: What is the underlying mechanism of XAC's convulsant effect?
A4: XAC is a potent adenosine receptor antagonist with a marked selectivity for the A1 receptor subtype.[2][3] Adenosine, acting through A1 receptors, is an endogenous anticonvulsant that plays a crucial role in suppressing neuronal hyperexcitability.[4][5][6] By blocking these A1 receptors, XAC removes this natural brake on neuronal firing, leading to a state of hyperexcitability and an increased susceptibility to seizures.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data from animal studies involving XAC and its convulsant effects.
Table 1: Convulsion Thresholds of XAC and Caffeine in Male Swiss Albino Mice
| Compound | Route of Administration | Convulsion Threshold (mg/kg) | Reference |
| XAC | Intravenous Infusion | 39.8 ± 2.0 | [1][2] |
| Caffeine | Intravenous Infusion | 109.8 ± 2.3 | [1][2] |
Table 2: Effect of Pre-treatment on XAC Seizure Threshold in Male Swiss Albino Mice
| Pre-treatment Agent | Dosage (mg/kg) | Route of Administration | Pre-treatment Time (minutes) | Effect on XAC Seizure Threshold | Reference |
| Diazepam | 5 | Intraperitoneal (i.p.) | 20 | Significantly Increased | [1][2] |
| 2-Chloroadenosine | 1 | Intraperitoneal (i.p.) | 20 | Significantly Decreased | [1][2] |
| N6-Cyclohexyladenosine | 1 | Intraperitoneal (i.p.) | 20 | Significantly Decreased | [1][2] |
| 5'-N-ethylcarboxamido-adenosine | 1 | Intraperitoneal (i.p.) | 20 | Significantly Decreased | [1][2] |
| 6-Nitrobenzylthioinosine | 0.25 | Intraperitoneal (i.p.) | 20 | Not Significantly Affected | [1][2] |
| Dipyridamole | 0.25 | Intraperitoneal (i.p.) | 20 | Not Significantly Affected | [1][2] |
Experimental Protocols
Protocol 1: Determination of XAC Convulsion Threshold in Mice
-
Animal Model: Male Swiss albino mice.
-
Housing: House animals in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.
-
Drug Preparation: Prepare XAC solution for infusion.
-
Administration:
-
Gently restrain the mouse.
-
Infuse the XAC solution through a lateral tail vein at a constant rate.
-
-
Observation: Continuously observe the animal for the onset of convulsions.
-
Endpoint: The convulsion threshold is calculated as the total amount of XAC (in mg/kg) required to elicit convulsions.
Protocol 2: Mitigation of XAC-Induced Convulsions with Diazepam
-
Animal Model: Male Swiss albino mice.
-
Housing: As described in Protocol 1.
-
Drug Preparation:
-
Prepare a solution of diazepam for intraperitoneal injection.
-
Prepare the XAC solution for intravenous infusion.
-
-
Pre-treatment:
-
XAC Administration:
-
Following the pre-treatment period, infuse the XAC solution through a lateral tail vein at a constant rate.
-
-
Observation and Endpoint:
-
Continuously observe the animal for the onset of convulsions.
-
Calculate the convulsion threshold and compare it to a vehicle-treated control group.
-
Visualizations
Caption: Mechanism of XAC's pro-convulsant action.
Caption: Workflow for mitigating XAC's convulsant effects.
References
- 1. Potent convulsant actions of the adenosine receptor antagonist, xanthine amine congener (XAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. POTENT CONVULSANT ACTIONS OF THE ADENOSINE RECEPTOR ANTAGONIST, this compound (XAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. XAC, a functionalized congener of 1,3-dialkylxanthine, antagonizes A1 adenosine receptor-mediated inhibition of renin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine A1 Receptors Participate in Excitability Changes after Cortical Epileptic Afterdischarges in Immature Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine Receptors and Epilepsy: Current Evidence and Future Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The role of adenosine in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATP and adenosine—Two players in the control of seizures and epilepsy development - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Xanthine Amine Congener (XAC) and DPX for Adenosine Receptor Binding
For researchers and professionals in drug development, the precise characterization of ligand-receptor interactions is fundamental. This guide offers an objective comparison of two widely used adenosine (B11128) receptor antagonists: Xanthine Amine Congener (XAC) and 1,3-dipropyl-8-p-sulfophenylxanthine (B14053) (DPX). We provide a comprehensive overview of their binding affinities, selectivity for adenosine receptor subtypes, and detailed experimental protocols to support further research.
Quantitative Comparison of Binding Affinities
The binding affinities of XAC and DPX for various adenosine receptor subtypes have been determined in numerous studies. The following table summarizes key quantitative data, presenting dissociation constants (Kd) and inhibition constants (Ki) from radioligand binding assays. It is important to note that affinity values can vary depending on the species, tissue, and specific experimental conditions used.
| Compound | Receptor Subtype | Species | Tissue/Cell Line | K_i / K_d (nM) | Radioligand Used | Reference |
| XAC | A1 | Rat | Cerebral Cortex | 1.2 (Kd) | [3H]XAC | [1] |
| A1 | Rat | Brain | 1.2 (Ki) | [3H]PIA | [2] | |
| A1 | Guinea Pig | Forebrain | - | N6-[3H]cyclohexyladenosine | [3] | |
| A1 | Human | - | 1.8 (IC50) | - | ||
| A2 | Human | Platelets | 12 (Kd) | [3H]XAC | [1] | |
| A2A | Rabbit | Striatum | 3.8 (Kd) | [3H]XAC | [1] | |
| A2A | Rat | Striatum | 63 (Ki) | - | [2] | |
| A2A | Human | - | 114 (IC50) | - | ||
| A3 | Rat | Brain | Very Low Affinity | [125I]AB-MECA | [2] | |
| DPX | A1 | Rat | Forebrain | 13.9 (Kd) | [3H]DPX | [4] |
| A1 | Human | - | 3.9 (Ki) | - | ||
| A2A | Human | - | 130 (Ki) | - | ||
| A2B | Human | - | 50 (Ki) | - | ||
| A3 | Human | - | 4000 (Ki) | - |
Summary of Findings:
-
XAC is a potent antagonist with high affinity for the A1 adenosine receptor, exhibiting A1-selectivity, particularly in rats.[1] Its affinity for A2A receptors is notably species-dependent, with significantly higher affinity in rabbit striatum compared to rat brain.[1] [3H]XAC can be used as a radioligand for both A1 and A2A receptors.[1]
-
DPX is also a potent and selective A1 adenosine receptor antagonist. It displays a clear preference for the A1 subtype over A2A, A2B, and A3 receptors in humans.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of binding assay results. Below is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound (like XAC or DPX) for adenosine receptors, based on common practices cited in the literature.[1][5][6]
Radioligand Binding Assay Protocol
1. Membrane Preparation:
-
Cell Culture: Culture cells stably expressing the desired human adenosine receptor subtype (e.g., A1, A2A) in appropriate media. HEK-293 or CHO cells are commonly used.[5]
-
Homogenization: Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a homogenizer.
-
Centrifugation: Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at a high speed to pellet the membranes.
-
Resuspension: Resuspend the membrane pellet in the assay buffer and determine the protein concentration using a standard method like the Bradford assay.
2. Binding Assay:
-
Incubation Mixture: In a total volume of 1 ml, combine the following in glass tubes:
-
Membrane suspension (final protein concentration typically 20-50 µ g/tube ).
-
Radioligand at a concentration near its Kd (e.g., [3H]XAC, [3H]DPCPX, or [3H]CGS21680).[1][6]
-
Increasing concentrations of the unlabeled competing ligand (e.g., XAC or DPX).
-
For determining non-specific binding, add a high concentration of a non-radioactive agonist or antagonist (e.g., 100 µM NECA).[1]
-
To specifically measure binding to A2A receptors when using a non-selective radioligand like [3H]XAC, an A1-selective antagonist like 50 nM CPX can be added to block binding to A1 receptors.[1]
-
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set duration (e.g., 60-120 minutes) to reach equilibrium.[1][6]
3. Termination and Detection:
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.[1]
-
Washing: Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.[1]
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding.
-
IC50 and Ki Determination: Plot the specific binding as a function of the log concentration of the competing ligand. Use non-linear regression analysis to determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[1]
Visualizing Key Concepts
To further elucidate the context of these binding assays, the following diagrams illustrate the adenosine A2A receptor signaling pathway and a typical experimental workflow.
Caption: Adenosine A2A receptor signaling pathway.
Caption: Workflow of a typical radioligand binding assay.
References
- 1. [3H]XAC (this compound) IS A RADIOLIGAND FOR A2-ADENOSINE RECEPTORS IN RABBIT STRIATUM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [<sup>3</sup>H]XAC | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Differential binding properties of adenosine receptor agonists and antagonists in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Reproducibility of In Vivo Effects of Xanthine Amine Congener: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo effects of Xanthine (B1682287) Amine Congener (XAC), a potent adenosine (B11128) receptor antagonist, with alternative compounds. The information presented is intended to assist researchers in evaluating the reproducibility of XAC's effects and in selecting appropriate tools for their in vivo studies. This document summarizes key experimental data, details methodologies for critical experiments, and visualizes relevant biological pathways and workflows.
Executive Summary
Xanthine Amine Congener (XAC) is a non-selective adenosine receptor antagonist with high affinity for both A1 and A2A receptors, although some studies suggest a degree of A1 selectivity in certain tissues.[1][2][3][4] Its in vivo effects have been explored in cardiovascular, renal, and neurological systems. Reproducibility of these effects can be influenced by experimental conditions and the specific animal models used. This guide compares XAC primarily with caffeine (B1668208) (a non-selective adenosine antagonist), KW-6002 (istradefylline, a selective A2A antagonist), and DPCPX (a selective A1 antagonist) to provide a framework for understanding its pharmacological profile and potential for reproducible in vivo outcomes.
Data Presentation: Comparative Efficacy of Adenosine Receptor Antagonists
The following tables summarize quantitative data from various in vivo studies, offering a side-by-side comparison of XAC and its alternatives.
Table 1: Cardiovascular Effects in Rodent Models
| Compound | Animal Model | Dosing Regimen | Key Cardiovascular Effects | Reference |
| XAC | Guinea Pig (isolated heart) | 200 or 400 nM | Attenuated hypoxia-induced decrease in coronary resistance by 26-54% | [5] |
| XAC | Mouse | Not specified | Blocked adenosine-mediated bradycardia at doses 5- to 10-fold lower than those antagonizing hypotension | [1] |
| Caffeine | Human | Not specified | Increased mean arterial pressure by 5.6 ± 0.9 mm Hg and lowered heart rate by 5.3 ± 1.1 beats/min | [6] |
| DPCPX | Rat | 1 mg/kg i.p. | Attenuated adenosine-induced bradycardia | [7][8] |
Table 2: Neurological Effects in Rodent Models
| Compound | Animal Model | Dosing Regimen | Key Neurological Effects | Reference |
| XAC | Mouse | 39.8 ± 2.0 mg/kg (infusion) | Induced convulsions | [2] |
| Caffeine | Mouse | 109.8 ± 2.3 mg/kg (infusion) | Induced convulsions | [2] |
| Caffeine | Rat (LPS-induced inflammation) | 10 and 20 mg/kg i.p. daily for 7 days | Reversed LPS-induced changes in dopamine, adenosine, and glutamate (B1630785) levels | [9] |
| KW-6002 (Istradefylline) | Rat (LPS-induced inflammation) | 1.5 and 3 mg/kg i.p. daily for 7 days | Reversed LPS-induced changes in dopamine, adenosine, and glutamate levels | [9] |
| KW-6002 (Istradefylline) | Rat (6-OHDA model of Parkinson's) | 3 mg/kg daily for 20 days | Reduced neuroinflammation and dopaminergic neuron loss, improving motor function | [10][11] |
Table 3: Renal Effects in Rodent Models
| Compound | Animal Model | Dosing Regimen | Key Renal Effects | Reference |
| XAC | Rat (anesthetized) | 0.2 µmol/kg priming dose + 2 nmol/min/kg infusion | Antagonized adenosine-induced antidiuresis | [12] |
| XAC | Rat (renal cortical slices) | In vitro | Antagonized CHA-induced inhibition of renin secretion (Ki ~ 2 x 10⁻⁹ M) | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vivo experiments. Below are protocols for key studies cited in this guide.
Cardiovascular Effects of Adenosine Antagonists in Mice
-
Objective: To evaluate the in vivo selectivity of adenosine antagonists at A1 versus A2 adenosine receptors.
-
Animal Model: Male Swiss albino mice.
-
Procedure:
-
Administer the adenosine antagonist (e.g., XAC, caffeine) via intravenous or intraperitoneal injection.
-
After a set pre-treatment time, administer a bolus intravenous injection of an adenosine agonist (e.g., 2-chloroadenosine, R-phenylisopropyladenosine, or N-ethylcarboxamidoadenosine).
-
Monitor and record blood pressure and heart rate continuously.
-
Blockade of the negative chronotropic (heart rate slowing) effect of the agonist is used as an index of A1 receptor antagonism.
-
Blockade of the hypotensive (blood pressure lowering) effect of the agonist is used as an index of A2 receptor antagonism.
-
-
Reference: [1]
LPS-Induced Inflammation Model of Parkinson's Disease in Rats
-
Objective: To investigate the neuroprotective effects of adenosine receptor antagonists in a model of neuroinflammation.
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Administer the adenosine antagonist (e.g., caffeine, KW-6002) intraperitoneally once daily for 6 days.
-
On day 7, administer the antagonist 2 hours before and 4 hours after an intrastriatal injection of lipopolysaccharide (LPS, 10 µg).
-
At 24 or 72 hours post-LPS injection, perform microdialysis to measure extracellular levels of dopamine, glutamate, and adenosine in the striatum.
-
Alternatively, sacrifice the animals and collect brain tissue for analysis of neurotransmitter levels and receptor density.
-
-
Reference: [9]
Adenosine-Induced Antidiuresis in Anesthetized Rats
-
Objective: To evaluate the efficacy of XAC in antagonizing the antidiuretic effects of an adenosine A1 receptor agonist.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Anesthetize the rats and surgically implant catheters for intravenous infusion, blood pressure monitoring, and urine collection.
-
Administer a priming intravenous injection of XAC (e.g., 0.2 µmol/kg).
-
Begin a continuous intravenous infusion of the adenosine A1 receptor agonist N6-cyclohexyladenosine (CHA) (e.g., 2 nmol/min/kg) with or without a co-infusion of XAC (e.g., 2 nmol/min/kg).
-
Collect urine at regular intervals and measure volume and electrolyte concentrations.
-
Continuously monitor mean arterial pressure and heart rate.
-
-
Reference: [12]
Mandatory Visualization
Signaling Pathways of Adenosine Receptors
The primary mechanism of action for XAC and its alternatives is the antagonism of adenosine receptors, which are G protein-coupled receptors. A1 and A3 receptors are typically coupled to Gi/o proteins, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[13] Conversely, A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.[14]
Caption: Adenosine receptor signaling pathways and points of antagonist action.
Experimental Workflow for In Vivo Cardiovascular Studies
The following diagram illustrates a typical workflow for assessing the cardiovascular effects of adenosine receptor antagonists in an animal model.
Caption: Workflow for in vivo cardiovascular assessment of adenosine antagonists.
Conclusion
The reproducibility of the in vivo effects of this compound is contingent on a clear understanding of its pharmacology as a potent, non-selective adenosine receptor antagonist and the careful implementation of detailed experimental protocols. This guide provides a comparative framework to aid researchers in designing and interpreting studies involving XAC and its alternatives. By presenting quantitative data, methodologies, and visual aids, this document aims to enhance the reproducibility and reliability of future in vivo research in this area.
References
- 1. A1- and A2-selective adenosine antagonists: in vivo characterization of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. POTENT CONVULSANT ACTIONS OF THE ADENOSINE RECEPTOR ANTAGONIST, this compound (XAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. XAC, a Functionalized Congener of 1,3-Dialkylxanthine, Antagonizes A1 Adenosine Receptor-Mediated Inhibition of Renin Secretion In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. XAC, a functionalized congener of 1,3-dialkylxanthine, antagonizes A1 adenosine receptor-mediated inhibition of renin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on hypoxic coronary resistance and venous and epicardial adenosine concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular effects of two xanthines and the relation to adenosine antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Deletion of the A1 Adenosine Receptor Abolishes Heart-Rate Slowing Effects of Intravascular Adenosine In Vivo | PLOS One [journals.plos.org]
- 8. Selective Deletion of the A1 Adenosine Receptor Abolishes Heart-Rate Slowing Effects of Intravascular Adenosine In Vivo | PLOS One [journals.plos.org]
- 9. Effects of Adenosine Receptor Antagonists on the In Vivo LPS-Induced Inflammation Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of the adenosine A2A receptor antagonist KW6002 on the dopaminergic system, motor performance, and neuroinflammation in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | A2A adenosine receptor-driven cAMP signaling in olfactory bulb astrocytes is unaffected in experimental autoimmune encephalomyelitis [frontiersin.org]
A Comparative Analysis of XAC and Selective A₂A Antagonists in Adenosine Receptor Research
In the landscape of adenosine (B11128) receptor research, both the non-selective antagonist Xanthine Amine Congener (XAC) and the growing class of selective A₂A antagonists serve as critical tools for elucidating the multifaceted roles of adenosine signaling. While both classes of compounds target adenosine receptors, their distinct selectivity profiles dictate their utility in experimental and potential therapeutic contexts. This guide provides a detailed comparison of the efficacy of XAC and selective A₂A antagonists, supported by quantitative data, experimental methodologies, and visual representations of key biological and experimental processes.
Quantitative Comparison of Binding Affinities
The fundamental difference between XAC and selective A₂A antagonists lies in their affinity for the four known adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃). XAC exhibits broad activity across these subtypes, whereas selective A₂A antagonists are engineered to target the A₂A receptor with high specificity.[1] This difference is quantitatively represented by their inhibition constants (Ki), with lower values indicating higher affinity.
| Compound | Receptor Subtype | Ki (nM) | Selectivity Profile | Reference |
| XAC | A₁ | ~1.6 - 15 | Non-selective | [1] |
| A₂A | ~25 | [1] | ||
| A₂B | - | |||
| A₃ | - | |||
| Istradefylline (KW-6002) | A₁ | ~1100 | ~50-fold selective for A₂A over A₁ | [2] |
| A₂A | ~22 | [3] | ||
| SCH 58261 | A₁ | ~1000 | >50-fold selective for A₂A over A₁ | [4] |
| A₂A | ~1.1 | [4] | ||
| ZM 241385 | A₁ | ~500 | ~1000-fold selective for A₂A over A₁ | [5] |
| A₂A | ~0.5 | [5] | ||
| Preladenant (SCH 420814) | A₁ | >1000 | >1000-fold selective for A₂A over A₁ | |
| A₂A | ~1 |
Note: Ki values can vary between studies depending on the experimental conditions and tissue/cell types used. The data presented here are representative values from the cited literature.
Mechanism of Action: A Tale of Two Approaches
XAC, as a non-selective antagonist, blocks the actions of endogenous adenosine at all four receptor subtypes.[1] This broad-spectrum inhibition can be advantageous in initial exploratory studies aiming to determine if any adenosine receptor is involved in a particular physiological process. However, this lack of specificity makes it challenging to attribute an observed effect to a single receptor subtype.
Selective A₂A antagonists, on the other hand, offer a more refined approach. Their high affinity for the A₂A receptor allows researchers to probe the specific functions of this subtype with greater precision.[6] In the central nervous system, for instance, A₂A receptors are highly expressed in the basal ganglia, where they form heterodimers with dopamine (B1211576) D₂ receptors.[2] By selectively blocking A₂A receptors, these antagonists can modulate dopaminergic neurotransmission, a mechanism that is being explored for the treatment of Parkinson's disease.[2][7]
Signaling Pathways and Experimental Workflows
To understand the functional consequences of A₂A receptor antagonism, it is essential to visualize the underlying signaling pathways and the experimental workflows used to study them.
Caption: A₂A receptor signaling pathway and point of antagonist intervention.
The efficacy of both XAC and selective A₂A antagonists is often assessed using two key in vitro assays: radioligand binding assays and cAMP accumulation assays.
Caption: Workflow for key in vitro efficacy assays.
Detailed Experimental Protocols
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor.
Objective: To determine the inhibition constant (Ki) of XAC and selective A₂A antagonists for the A₂A receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human A₂A receptor (e.g., HEK-293 or CHO cells).[8]
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[8]
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the receptors.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
-
Binding Reaction:
-
In a multi-well plate, combine the prepared cell membranes, a constant concentration of a radiolabeled A₂A receptor antagonist (e.g., [³H]ZM241385), and varying concentrations of the unlabeled competitor compound (XAC or a selective A₂A antagonist).[9]
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[9]
-
-
Separation and Quantification:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.[10]
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[10]
-
Measure the radioactivity retained on the filters using a scintillation counter.[10]
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to block the downstream signaling of the A₂A receptor.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of XAC and selective A₂A antagonists in blocking agonist-induced cAMP production.
Methodology:
-
Cell Culture:
-
Seed cells expressing the A₂A receptor into a multi-well plate.[10]
-
-
Antagonist Incubation:
-
Pre-incubate the cells with varying concentrations of the antagonist (XAC or a selective A₂A antagonist) for a specific duration.[10]
-
-
Agonist Stimulation:
-
Add a known concentration of an A₂A receptor agonist (e.g., NECA or CGS 21680) to stimulate the production of cyclic AMP (cAMP).[10] The A₂A receptor is coupled to a Gs protein, which activates adenylyl cyclase to produce cAMP.[11]
-
Include a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[10]
-
-
cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.[10]
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced cAMP production.
-
In Vivo Efficacy: Insights from Preclinical Models
The in vivo effects of these antagonists are often studied in animal models of neurological disorders, particularly Parkinson's disease. Selective A₂A antagonists have demonstrated the ability to improve motor symptoms in these models.[12][13] For example, they can reverse the catalepsy induced by dopamine D₂ receptor antagonists like haloperidol (B65202) and potentiate the effects of L-DOPA, the standard treatment for Parkinson's disease.[12][13] While XAC can also exert effects in vivo, its non-selective nature makes it difficult to attribute these effects solely to A₂A receptor blockade.[1] Furthermore, the non-selectivity of XAC can lead to off-target effects, including convulsions at higher doses.
Conclusion: Choosing the Right Tool for the Job
-
XAC is a powerful tool for initial screening and for studies where the involvement of any adenosine receptor subtype is being investigated. Its broad-spectrum antagonism provides a clear "yes" or "no" answer regarding the role of adenosine signaling in a given system.
-
Selective A₂A antagonists offer a more precise and targeted approach, enabling the dissection of the specific roles of the A₂A receptor. Their high selectivity minimizes the potential for confounding off-target effects, making them more suitable for in-depth mechanistic studies and as potential therapeutic agents. The development of highly selective A₂A antagonists has been a significant advancement, particularly in the field of neurodegenerative diseases.[6][7]
The choice between XAC and a selective A₂A antagonist ultimately depends on the specific research question. For researchers aiming to understand the specific contributions of the A₂A receptor to a physiological or pathological process, selective antagonists are the superior choice. For broader, more exploratory investigations into the overall role of adenosine, XAC remains a relevant and useful compound.
References
- 1. A1- and A2-selective adenosine antagonists: in vivo characterization of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A2A Receptor Binding Profile of Two Antagonists, ST1535 and KW6002: Consideration on the Presence of Atypical Adenosine A2A Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine A2A Receptor Antagonists in Neurodegenerative Diseases: Huge Potential and Huge Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Potent and Selective A2A Antagonists with Efficacy in Animal Models of Parkinson’s Disease and Depression - PMC [pmc.ncbi.nlm.nih.gov]
Interspecies Differences in Xanthine Amine Congener Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of adenosine (B11128) receptors, crucial targets in drug development for a variety of conditions, is often complicated by significant pharmacological differences between species. Xanthine (B1682287) amine congeners (XACs) and other xanthine derivatives, which are potent and widely used antagonists of these receptors, exhibit marked variability in their binding affinities across different animal models and humans. This guide provides a comprehensive comparison of these interspecies differences, supported by experimental data, to aid researchers in the selection of appropriate animal models and in the translation of preclinical findings to clinical applications.
Comparative Analysis of Binding Affinities
Significant variations in the binding affinity of xanthine amine congeners and related compounds have been observed across different species for the A1 and A3 adenosine receptor subtypes. These differences are less pronounced for the A2A and A2B receptors, where the amino acid sequence identity among commonly used preclinical species and humans is greater than 90%.[1]
A1 Adenosine Receptor
Studies have revealed substantial species-dependent differences in the binding of xanthine antagonists to the A1 adenosine receptor. While the potencies of some xanthines like theophylline (B1681296) and caffeine (B1668208) are similar across species, the introduction of an 8-phenyl or 8-cycloalkyl substituent can lead to marked variations.[2]
For instance, a xanthine amine conjugate of 1,3-dipropyl-8-phenylxanthine (B136342) demonstrates a 9-fold higher potency at A1 receptors in calf brain compared to rat brain, and a striking 110-fold greater potency in calf than in guinea pig brain.[2] Similarly, 8-phenyltheophylline (B1204217) is 11-fold more potent in calf than in rat brain and 200-fold more potent in calf than in guinea pig brain.[2] These disparities indicate that the recognition sites for antagonists on the A1 adenosine receptor are not identical across these mammalian species.[2]
| Compound | Species | Tissue/Cell Line | Kᵢ (nM) | Reference |
| Xanthine Amine Congener (XAC) | Bovine | Brain Membranes | 0.03 | [3] |
| Guinea Pig | Brain Membranes | 5.5 | [3] | |
| 1,3-Dipropyl-8-phenylxanthine derivative | Calf | Brain Membranes | - | [2] |
| Rat | Brain Membranes | 9x less potent than calf | [2] | |
| Guinea Pig | Brain Membranes | 110x less potent than calf | [2] | |
| 8-Phenyltheophylline | Calf | Brain Membranes | - | [2] |
| Rat | Brain Membranes | 11x less potent than calf | [2] | |
| Guinea Pig | Brain Membranes | 200x less potent than calf | [2] | |
| 8-Cyclopentyltheophylline | Calf | Brain Membranes | - | [2] |
| Rat | Brain Membranes | - | [2] | |
| Guinea Pig | Brain Membranes | 2x less potent than rat | [2] | |
| 1,3-Dipropyl-8-(2-amino-4-chlorophenyl)xanthine (PACPX) | Rat | Fat Cells | 0.3-8.6 | [4][5] |
| Rat | Cerebral Cortex | 0.3-8.6 | [4][5] | |
| Bovine | Cerebral Cortex | 0.3-8.6 | [4][5] |
Note: A direct Kᵢ value for the 1,3-dipropyl-8-phenylxanthine derivative was not provided in the source; instead, relative potencies were described.
A2A Adenosine Receptor
While interspecies differences at the A2A receptor are generally less pronounced than for A1 and A3 receptors, some variations have been noted. For example, 1,3-dipropyl-8-phenylxanthine was reported to be 5-fold more potent in inhibiting [³H]NECA binding to striatal A2A receptors in one study, whereas another study found 1,3-diethyl analogues to be more potent at platelet A2 receptors.[6] The this compound, XAC, has been developed as a useful tool for studying A2A receptors due to its enhanced affinity and solubility compared to caffeine.[7]
| Compound | Species | Tissue/Cell Line | Kᵢ/K₈ (nM) | Reference |
| 1,3-Diethyl-8-phenylxanthine | Human | Platelets | 200 | [4][5] |
| 8-[4-[[[[(2-aminoethyl)amino]carbonyl]methyl]oxy]phenyl]-1,3-diethylxanthine | Human | Platelet Membranes | 21 | [6][8] |
A3 Adenosine Receptor
The A3 adenosine receptor exhibits dramatic species differences in ligand binding, particularly for xanthine antagonists.[1][9] Many heterocyclic antagonists that demonstrate nanomolar affinity at the human A3 receptor are either inactive or weakly active at the rat and mouse A3 receptors.[1] For example, the antagonist MRS1220 has a binding affinity of 0.6 nM at the human A3 receptor, which is 50,000-fold higher than its affinity for the rat A3 receptor (30 µM).[1]
Simple alkylxanthines like caffeine and theophylline are weak antagonists of all human adenosine receptor subtypes but are inactive at rat or mouse A3 receptors at concentrations up to 100 µM.[1] The affinities of 8-arylxanthines at rat, rabbit, and gerbil brain A3 receptors are considerably lower than those reported for cloned sheep and human A3 receptors.[9][10]
Interestingly, the potency order of some antagonists can be similar between certain species. For instance, in both gerbil and rabbit brain, the potency order for a series of antagonists was BWA522 ≥ CPX > XCC, XAC, SPX, BWA1433 > theophylline.[9][10]
| Compound | Species | Receptor | Kᵢ (nM) | Reference |
| MRS1220 | Human | A3 | 0.6 | [1] |
| Rat | A3 | 30,000 | [1] | |
| Alkylxanthines (Caffeine, Theophylline) | Human | All subtypes | Weak antagonists | [1] |
| Rat/Mouse | A3 | Inactive (up to 100 µM) | [1] | |
| This compound (XAC) | Rat, Rabbit, Gerbil | A3 | Low affinity | [9] |
Experimental Protocols
The data presented in this guide were primarily generated using radioligand binding assays. Below is a generalized methodology for such an experiment.
Radioligand Binding Assay for Adenosine Receptors
1. Membrane Preparation:
-
Brain tissue (e.g., cerebral cortex, striatum) from the species of interest (e.g., rat, calf, guinea pig) is dissected and homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
The assay is typically performed in a final volume of 200 µL in 96-well plates.
-
Membrane suspension (containing a specific amount of protein, e.g., 50-100 µg) is incubated with a specific radioligand.
-
For A1 receptor binding, a common radioligand is N⁶-R-[³H]-phenylisopropyladenosine ([³H]R-PIA) or [³H]XAC.[2][11]
-
For A3 receptor binding, [¹²⁵I]AB-MECA is often used.[9][10]
-
To eliminate binding to non-target receptors, a masking agent may be used. For example, when studying A3 receptors, 1.0 µM XAC can be added to block binding to A1 and A2A receptors.[9][10]
-
A range of concentrations of the unlabeled this compound or other competing ligand is added to displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive agonist or antagonist (e.g., 200 µM NECA).[9]
-
The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 60-120 minutes) to reach equilibrium.
3. Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
The filters are then placed in scintillation vials with a scintillation cocktail.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression analysis to determine the IC₅₀ value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).
-
The Kᵢ (inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
Visualizations
Adenosine Receptor Signaling Pathway
Caption: Adenosine receptor signaling pathways for Gᵢ/ₒ and Gₛ coupled receptors.
Radioligand Binding Assay Workflow
Caption: Generalized workflow for a competitive radioligand binding assay.
Conclusion
The binding affinity of xanthine amine congeners and other xanthine derivatives to adenosine receptors can vary significantly between species. This is particularly true for the A1 and A3 receptor subtypes. These differences are critical considerations for researchers using animal models to study the pharmacology of these compounds and for the development of new therapeutics targeting the adenosinergic system. A thorough understanding of the pharmacological profile of a ligand across different species is essential for the successful translation of preclinical data to human studies. The data and protocols presented in this guide aim to facilitate more informed decisions in the design and interpretation of such research.
References
- 1. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Species differences in structure-activity relationships of adenosine agonists and xanthine antagonists at brain A1 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Xanthine derivatives as antagonists at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xanthine Functionalized Congeners as Potent Ligands at A2-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of the adenosine A2A receptor in complex with ZM241385 and the xanthines XAC and caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xanthine functionalized congeners as potent ligands at A2-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Xanthine Amine Congener (XAC)
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Xanthine Amine Congener (XAC), a potent non-selective adenosine (B11128) receptor antagonist. Adherence to these protocols is critical for minimizing environmental impact and ensuring a safe laboratory environment.
Immediate Safety and Handling Protocols
Before beginning any disposal process, a thorough hazard assessment is crucial. Consult the Safety Data Sheet (SDS) for XAC to fully understand its physical and chemical properties, health hazards, and reactivity.
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory when handling XAC. This includes:
-
Gloves: Chemically resistant gloves, such as nitrile gloves, are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A dedicated lab coat should be worn to protect from accidental splashes.
-
Respiratory Protection: If there is a risk of aerosolization or if handling large quantities of powdered XAC, a NIOSH-approved respirator is recommended.
In the event of a spill, immediately evacuate and secure the area. Only trained personnel with appropriate PPE should perform spill cleanup. The spilled material should be absorbed with an inert material, collected in a sealed, labeled container, and disposed of as hazardous waste.
Step-by-Step Disposal Procedures
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste. Waste should be segregated at the point of generation into clearly labeled, appropriate containers.
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid XAC waste, including contaminated consumables like pipette tips and gloves, in a designated and clearly labeled hazardous waste container.[1] Do not mix solid XAC waste with other incompatible chemical waste.[2]
-
Liquid Waste: Collect liquid XAC waste in a separate, sealed, and leak-proof container also clearly labeled as hazardous waste.[2][3] Do not pour liquid XAC waste down the drain.[3][4]
-
Sharps: Any sharps, such as needles or blades, contaminated with XAC should be placed in a puncture-proof sharps container that is clearly labeled as hazardous chemical waste.
2. Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[5]
-
Condition: Ensure all waste containers are in good condition, with no leaks or cracks, and are kept closed except when adding waste.[5]
-
Empty Containers: To decontaminate empty XAC containers, triple-rinse them with a suitable solvent. The rinsate from the first rinse must be collected and disposed of as hazardous liquid waste.[2][5] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.[1]
3. Disposal:
-
Arrange for the collection of all XAC hazardous waste by your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste management service.[1][3] This waste will typically be disposed of via incineration at a licensed hazardous waste facility.[3]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C21H28N6O4 | [6] |
| Molecular Weight | 428.49 g/mol | [6] |
| Purity | ≥95% | [7] |
Experimental Protocol: Waste Stream Characterization
To ensure proper disposal and documentation, a basic characterization of a liquid waste stream containing XAC may be necessary to determine its approximate concentration.
Objective: To quantify the concentration of XAC in a liquid waste sample.
Materials:
-
Representative sample of the XAC liquid waste.
-
Appropriate analytical instrumentation (e.g., High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS)).
-
Calibrated standards of XAC.
-
Personal Protective Equipment (PPE).
Procedure:
-
Working in a certified chemical fume hood, collect a homogenous sample of the liquid waste.
-
Prepare a series of dilutions of the waste sample.
-
Analyze the diluted samples and calibration standards using the chosen analytical method.
-
Quantify the concentration of XAC in the original waste sample by comparing its response to the calibration curve.
-
Document the results for waste profiling and labeling purposes.[2]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for Xanthine Amine Congener (XAC)
This guide provides crucial safety and logistical information for the handling of Xanthine Amine Congener (XAC), a non-selective adenosine (B11128) receptor antagonist.[1] Adherence to these protocols is essential for ensuring the personal safety of researchers, scientists, and drug development professionals and for maintaining a secure laboratory environment.
Hazard Identification and GHS Classification
While some Safety Data Sheets (SDS) indicate that this compound is not classified as hazardous under the Globally Harmonized System (GHS), other classifications identify it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2][3][4] A significant biological hazard is its potential to induce convulsions, as observed in mice.[2][5] Given the conflicting classifications and the known convulsant effects, it is imperative to handle XAC with caution and to follow standard laboratory safety protocols for hazardous chemicals.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to mitigate the risks of exposure. The following table outlines the required PPE for handling this compound.
| Body Area | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Compatible gloves, such as nitrile or neoprene, are recommended. Always inspect gloves for tears or punctures before use and use proper removal techniques to avoid skin contact.[2] |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles | Essential to prevent splashes and contact with dust or aerosols.[2] |
| Body | Laboratory coat | A standard laboratory coat is required to protect against incidental contact.[2] |
| Respiratory | NIOSH-approved respirator | Recommended when handling the powder outside of a certified chemical fume hood or glove box to prevent inhalation of dust particles.[6][7] |
Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the stability of XAC and ensuring the safety of laboratory personnel.[2]
Procedural Workflow for Safe Handling The following diagram outlines the essential workflow for safely handling this compound from preparation through disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
